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Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate Documentation Hub

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  • Product: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
  • CAS: 960294-18-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and properties of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a heterocycl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physical and chemical properties, and provides a plausible synthetic route based on established chemical principles, in the absence of a publicly available detailed experimental protocol.

Introduction

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a member of the diazaspiroalkane family, a class of compounds recognized as "privileged scaffolds" in drug discovery. The rigid, three-dimensional structure of the spirocyclic system provides a unique framework for the development of novel therapeutic agents with specific and high-affinity interactions with biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activities for this particular isomer are not extensively documented in publicly available literature, the broader class of diazaspiro[5.5]undecanes has been investigated for the treatment of a range of disorders, including obesity and pain.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is presented below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization is not widely published.

PropertyValueReference
CAS Number 960294-18-2N/A
Molecular Formula C₁₄H₂₆N₂O₂[]
Molecular Weight 254.37 g/mol []
Appearance SolidN/A
Boiling Point 354.1 ± 15.0 °C at 760 mmHg (for the 8-carboxylate isomer)N/A

Note: The boiling point is for the isomeric tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate and is provided as an estimate.

Synthesis

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the 1,8-diazaspiro[5.5]undecane core, and second, the selective mono-N-Boc protection.

G cluster_0 Stage 1: Synthesis of 1,8-Diazaspiro[5.5]undecane cluster_1 Stage 2: Selective N-Boc Protection A Starting Materials B Multi-step Synthesis A->B Reaction C 1,8-Diazaspiro[5.5]undecane B->C Purification D 1,8-Diazaspiro[5.5]undecane E Reaction with (Boc)₂O D->E Selective Protection F tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate E->F Purification

Caption: Plausible two-stage synthetic workflow.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general procedures for similar transformations. These should be considered as a starting point for experimental design and optimization.

Stage 1: Synthesis of 1,8-Diazaspiro[5.5]undecane (Based on literature for related compounds)

A detailed procedure for the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane core is described in specialized literature and is likely to involve a multi-step sequence starting from chiral precursors.[3] The final step would typically involve a cyclization to form the spirocyclic system, followed by purification by column chromatography or crystallization.

Stage 2: Selective Mono-N-Boc Protection of 1,8-Diazaspiro[5.5]undecane

This procedure is adapted from general methods for the mono-Boc protection of diamines.[4][5]

  • Dissolution: Dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Spectral Data (Anticipated)

While specific, verified spectral data is not publicly available, the following are the expected characteristic signals based on the structure of the molecule.

  • ¹H NMR: The spectrum is expected to show a complex pattern of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the protons of the two piperidine rings. A characteristic singlet for the nine protons of the tert-butyl group should be observed around δ 1.4-1.5 ppm.

  • ¹³C NMR: The spectrum would display signals for the spiro carbon, the carbons of the two piperidine rings, the quaternary carbon of the tert-butyl group, and the three methyl carbons of the tert-butyl group. The carbonyl carbon of the Boc group would appear downfield (δ ~155 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl group (C=O) of the carbamate is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Applications in Drug Development

The diazaspiro[5.5]undecane scaffold is a key feature in a variety of compounds with demonstrated biological activity. Derivatives of the related 1,9-diazaspiro[5.5]undecane have been explored as treatments for obesity and pain, targeting various receptors and enzymes.[1]

The utility of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate lies in its role as a versatile building block for the synthesis of libraries of compounds for high-throughput screening. The Boc-protected nitrogen allows for the selective modification of the unprotected nitrogen at the 8-position, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G A tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate B Derivatization at N8 A->B Chemical Modification C Compound Library Synthesis B->C Parallel Synthesis D High-Throughput Screening C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization (SAR) E->F Medicinal Chemistry G Preclinical Candidate F->G In vivo Studies

Caption: Drug discovery workflow using the target compound.

Conclusion

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a valuable heterocyclic building block with significant potential in the field of drug discovery. While detailed experimental data remains limited in the public domain, its synthesis is achievable through established methodologies. The unique conformational constraints of its spirocyclic core, combined with the ability for selective functionalization, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Exploratory

"Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" CAS number and structure

For Researchers, Scientists, and Drug Development Professionals Core Compound: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate CAS Number: 960294-18-2 Molecular Formula: C₁₄H₂₆N₂O₂ Molecular Weight: 254.37 g/mol Str...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

CAS Number: 960294-18-2

Molecular Formula: C₁₄H₂₆N₂O₂

Molecular Weight: 254.37 g/mol

Structure:

Caption: 2D Structure of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₆N₂O₂N/A
Molecular Weight254.37 g/mol N/A
AppearanceSolidN/A

Synthesis and Application in Medicinal Chemistry

Experimental Protocol: Application in the Synthesis of Pyrrolo[2,3-b]pyridine Derivatives[1]

This protocol describes the use of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate as a nucleophile in a substitution reaction.

Reaction Scheme:

G reactant1 Ethyl 3-[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate reagents Triethylamine, NMP reactant1->reagents reactant2 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate reactant2->reagents product Substituted Pyrrolo[2,3-b]pyridine Derivative reagents->product Reaction conditions 160 °C, 3 hours conditions->product Conditions

Caption: Reaction workflow for the synthesis of a pyrrolo[2,3-b]pyridine derivative.

Materials:

ReagentMolar Equivalent
Ethyl 3-[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate1.0
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate3.0
Triethylamine3.0
N-Methyl-2-pyrrolidone (NMP)Solvent

Procedure:

  • A mixture of ethyl 3-[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate, tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, and triethylamine in N-Methyl-2-pyrrolidone (NMP) is prepared.[1]

  • The reaction mixture is heated to 160 °C for 3 hours.[1]

  • Upon completion, the product is isolated and purified.

In a similar synthesis, Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate was reacted with a chloro-pyrrolo[2,3-b]pyridine derivative in the presence of potassium carbonate in 1-butanol at 170 °C for 6 days.[2]

Application in Drug Discovery

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate serves as a valuable building block in the synthesis of complex heterocyclic molecules for drug discovery. Its spirocyclic core introduces three-dimensional complexity, a desirable feature for improving the pharmacological properties of drug candidates. The Boc-protected amine allows for selective functionalization at the unprotected secondary amine.

The primary documented application of this compound is in the synthesis of inhibitors of myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), which are being investigated for the treatment of cancer by inhibiting tumor cell invasion.[2] It has also been used in the synthesis of benzamide derivatives that act as Discoidin Domain Receptor 1 (DDR1) inhibitors, which have potential applications in treating cancer, fibrosis, and inflammation.[3]

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR and ¹³C NMR for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate are not available in the cited literature. Chemical suppliers may provide this data upon request.

Conclusion

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a key synthetic intermediate with demonstrated utility in the development of novel therapeutic agents, particularly in oncology. Its unique spirocyclic structure makes it an attractive scaffold for medicinal chemists aiming to explore new chemical spaces. Further research into its synthesis and the biological activities of its derivatives is warranted.

References

Foundational

An In-depth Technical Guide to the Reactivity and Mechanism of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate. This bifunctional molecule, featuring a spirocyclic diamine core partially protected by a tert-butoxycarbonyl (Boc) group, is a valuable building block in medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two nitrogen atoms, allowing for sequential and controlled functionalization. This guide will delve into the key reactions of this compound, including N-Boc deprotection, N-alkylation, and N-acylation, providing detailed experimental protocols and quantitative data. Furthermore, it will explore the relevance of the diazaspiro[5.5]undecane scaffold in drug development, with a focus on its incorporation into antagonists of the calcitonin gene-related peptide (CGRP) receptor for the treatment of migraine.

Core Reactivity and Mechanistic Principles

The reactivity of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is primarily governed by two key functional groups: the N-Boc protected amine at the 1-position and the unprotected secondary amine at the 8-position. This structural arrangement allows for selective reactions at the secondary amine without affecting the protected primary amine.

1.1. N-H Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom at the 8-position makes it nucleophilic and basic. This allows for a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to form a tertiary amine. This reaction typically proceeds via an SN2 mechanism.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form an amide. This is a nucleophilic acyl substitution reaction.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a tertiary amine. This proceeds through the formation of an iminium ion intermediate, which is then reduced.

1.2. Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions. However, it can be readily cleaved under acidic conditions. The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene. This deprotection unmasks the primary amine at the 1-position, allowing for further functionalization.

Key Reactions and Experimental Protocols

This section details the experimental procedures for the fundamental reactions of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

2.1. N-Boc Deprotection

The removal of the Boc group is a crucial step to enable further reactions at the 1-position. Acid-catalyzed cleavage is the most common method.

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

    • Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected 1,8-diazaspiro[5.5]undecane.

Quantitative Data for N-Boc Deprotection

ParameterValue
Starting Material tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Stoichiometry 1:10-20 (Substrate:TFA)
Temperature Room Temperature
Reaction Time 1-3 hours
Yield Typically >95%

2.2. N-Alkylation of the Secondary Amine

This reaction introduces an alkyl group at the 8-position, a common step in the synthesis of more complex molecules.

Experimental Protocol: N-Benzylation

  • Materials:

    • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (MeCN)

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the solid and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 8-benzyl-1,8-diazaspiro[5.5]undecane-1-carboxylate.

Quantitative Data for N-Alkylation

ParameterValue
Starting Material tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Reagent Benzyl bromide, K₂CO₃
Stoichiometry 1:1.2:2 (Substrate:Benzyl bromide:K₂CO₃)
Temperature Room Temperature
Reaction Time 12-16 hours
Yield High (specific data not found in literature)

2.3. N-Acylation of the Secondary Amine

The formation of an amide bond at the 8-position is another key transformation.

Experimental Protocol: N-Acetylation

  • Materials:

    • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 8-acetyl-1,8-diazaspiro[5.5]undecane-1-carboxylate.

Quantitative Data for N-Acylation

ParameterValue
Starting Material tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate
Reagent Acetyl chloride, Et₃N
Stoichiometry 1:1.1:1.5 (Substrate:Acetyl chloride:Et₃N)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Yield High (specific data not found in literature)

Application in Drug Development: CGRP Receptor Antagonism

The diazaspiro[5.5]undecane scaffold is a key structural component in a new class of drugs for the treatment of migraine. One prominent example is Ubrogepant, an orally available calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3]

3.1. The CGRP Signaling Pathway in Migraine

During a migraine attack, the trigeminal nerve releases CGRP.[4][5] This neuropeptide then binds to its receptor on smooth muscle cells of cerebral blood vessels and on neurons. This binding triggers a signaling cascade that leads to vasodilation and neurogenic inflammation, contributing to the pain associated with migraine.[4][6]

The CGRP receptor is a G-protein coupled receptor (GPCR). Upon CGRP binding, the Gαs subunit of the associated G-protein is activated. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in vasodilation and pain signal transmission.[4][7]

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds to G_protein G-Protein (Gαs) CGRP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ↑ Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to Ubrogepant Ubrogepant (Antagonist) Ubrogepant->CGRP_R Blocks Synthetic_Workflow Start tert-Butyl 1,8-diazaspiro[5.5]undecane- 1-carboxylate Step1 N-Alkylation or N-Acylation at N8 Start->Step1 Intermediate N8-Functionalized Diazaspiro[5.5]undecane Step1->Intermediate Step2 N-Boc Deprotection (Acidic Conditions) Intermediate->Step2 Product1 N8-Functionalized 1,8-Diazaspiro[5.5]undecane Step2->Product1 Step3 Further Functionalization at N1 Product1->Step3 Final_Product Di-functionalized Product Step3->Final_Product

References

Exploratory

The Spirocyclic Scaffold: A Technical Guide to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional molecular archit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional molecular architectures. Among these, spirocyclic scaffolds have emerged as privileged structures, offering a unique combination of rigidity, novelty, and synthetic accessibility. This technical guide focuses on tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a versatile building block, and its derivatives, which have shown significant promise in targeting a range of central nervous system (CNS) and other disorders. This document provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Introduction to Spirocyclic Diamines

Spirocycles, characterized by two rings sharing a single carbon atom, introduce a higher fraction of sp³-hybridized carbons (Fsp³) into molecules. This increased three-dimensionality can lead to enhanced compound potency, selectivity, and improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The 1,8-diazaspiro[5.5]undecane core, a bicyclic diamine, provides two distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens in the title compound offers a strategic handle for selective functionalization in multi-step syntheses.

Therapeutic Applications and Biological Activities

Derivatives of the 1,8-diazaspiro[5.5]undecane scaffold have been investigated for a variety of therapeutic applications, primarily targeting proteins involved in neurotransmission and pain signaling.

Antidepressant Agents: Monoamine Transporter and 5-HT₃A Receptor Modulation

A significant area of research has focused on the development of spirocyclic diamine derivatives as novel antidepressants. These compounds have been designed as multimodal agents, targeting multiple proteins involved in the pathophysiology of depression.

One series of aryl-spirocyclic diamine derivatives has demonstrated potent inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), the primary targets of traditional monoamine reuptake inhibitors.[1][2] Notably, compound (R)-D24 emerged as a triple monoamine reuptake inhibitor.[1][2] Another class of derivatives, exemplified by compounds D6 and D17, exhibits a dual mechanism of action, potently inhibiting both SERT and the 5-HT₃A receptor.[1][2] This dual activity is hypothesized to offer enhanced therapeutic benefits, potentially addressing cognitive impairment and pain comorbidities associated with depression.[1][2]

Table 1: In Vitro Potency of Spirocyclic Diamine Derivatives as Monoamine Reuptake Inhibitors and 5-HT₃A Receptor Antagonists [1][2]

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)5-HT₃A R IC₅₀ (nM)
(R)-D2415.328.789.4>10000
D62.8245.612876.2
D171.9189.39873.5
Analgesics: Dual μ-Opioid Receptor Agonism and σ₁ Receptor Antagonism

In the pursuit of safer and more effective analgesics, researchers have explored dual-target approaches to mitigate the side effects associated with traditional opioids. Derivatives of a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as potent dual μ-opioid receptor (MOR) agonists and σ₁ receptor (σ₁R) antagonists.[3][4][5] The σ₁ receptor is considered an anti-opioid system, and its antagonism has been shown to potentiate opioid-mediated analgesia.[3] This dual-action mechanism aims to enhance pain relief while potentially reducing opioid-related adverse effects such as constipation and the development of tolerance.[4]

Table 2: Binding Affinities and Functional Activities of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives [3]

CompoundMOR Kᵢ (nM)σ₁R Kᵢ (nM)MOR EC₅₀ (nM)MOR Efficacy (%)
15au 1.53.41898

Efficacy is defined as the maximum effect induced by stimulation with DAMGO.

Modulators of Muscarinic Acetylcholine Receptors

The versatility of the spirocyclic diamine scaffold extends to the modulation of other CNS targets. In a study exploring novel spirocyclic diamines, a single enantiomeric unsubstituted spirocyclic diamine was identified as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor (mAChR).[6][7][8] M4 receptors are implicated in various neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of diazaspiro[5.5]undecane derivatives.

General Synthetic Procedure for Aryl-Spirocyclic Diamine Derivatives

The synthesis of aryl-spirocyclic diamine derivatives typically starts from a suitable spirocyclic diamine core, which can be prepared through various multi-step sequences.[9] The following is a generalized procedure for the N-arylation of the spirocyclic core.

Materials:

  • tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (or other protected spirocyclic diamine)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the protected spirocyclic diamine (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (0.05 eq.), ligand (0.1 eq.), and base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated spirocyclic diamine.

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product or an intermediate for further functionalization.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing a specific monoamine transporter.[10][11][12][13][14]

Cell Culture and Plating:

  • HEK293 cells stably expressing human SERT, NET, or DAT are cultured in appropriate media.

  • Cells are plated in 96- or 384-well plates and grown to confluency.

Assay Procedure:

  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37 °C.

  • Initiate the uptake by adding a fluorescent substrate mimetic (e.g., as provided in the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

  • Incubate for a specific time (e.g., 10-30 minutes) at 37 °C.

  • For fluorescent assays, the increase in intracellular fluorescence is measured directly using a fluorescence plate reader.

  • For radiolabeled assays, terminate the uptake by rapid washing with ice-cold assay buffer. Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT).

  • Data are analyzed to determine the IC₅₀ values of the test compounds.

5-HT₃A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for the 5-HT₃A receptor.[15][16]

Membrane Preparation:

  • HEK293 cells stably expressing the human 5-HT₃A receptor are harvested.

  • The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]GR65630), and various concentrations of the test compound.

  • Total binding is determined in the absence of a competing ligand.

  • Non-specific binding is determined in the presence of a high concentration of a known 5-HT₃A antagonist (e.g., granisetron).

  • Incubate the plate for 60 minutes at room temperature.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the Kᵢ of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways of the molecular targets is critical for rational drug design and predicting the physiological effects of new compounds.

μ-Opioid Receptor (MOR) Signaling

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[9][17] Agonist binding to MOR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[9][17] These subunits then modulate the activity of various downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly interact with and inhibit voltage-gated Ca²⁺ channels and activate G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[17] These actions lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of MOR agonists.

MOR_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor G_protein Gαi/o-βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Agonist MOR Agonist Agonist->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of the μ-opioid receptor.

σ₁ Receptor (σ₁R) Signaling

The σ₁ receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[18][19] It does not fit into the classical receptor families. In its inactive state, σ₁R is complexed with another chaperone, BiP.[19] Upon binding of a σ₁R ligand (agonist), BiP dissociates, allowing the σ₁R to interact with and modulate the function of various client proteins, including ion channels and other receptors.[19] One of its key functions is the stabilization of the inositol 1,4,5-trisphosphate receptor (IP₃R), which regulates the transfer of Ca²⁺ from the ER to the mitochondria, a critical process for cellular bioenergetics.[1][19] σ₁R antagonists, by preventing these interactions, can modulate various signaling pathways, including opioid signaling.

Sigma1R_Signaling cluster_er Endoplasmic Reticulum Sigma1R_BiP σ₁R-BiP Complex Sigma1R σ₁R Sigma1R_BiP->Sigma1R BiP Dissociates IP3R IP₃ Receptor Sigma1R->IP3R Stabilizes Cellular_Signaling Modulation of Client Proteins Sigma1R->Cellular_Signaling Modulates Ca_Mito Mitochondrial Ca²⁺ IP3R->Ca_Mito Ca²⁺ Transfer Ligand σ₁R Ligand Ligand->Sigma1R_BiP Binds Ca_ER ER Ca²⁺ Ca_ER->IP3R

Caption: Mechanism of σ₁ receptor chaperone activity.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[15] Unlike other serotonin receptors which are GPCRs, the 5-HT₃ receptor is an ionotropic receptor. Upon binding of serotonin, the channel opens, allowing the rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the neuronal membrane and initiates an excitatory neuronal response. Antagonists of the 5-HT₃ receptor block this channel activation.

Caption: Ionotropic signaling of the 5-HT₃ receptor.

Conclusion and Future Directions

The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate core and its related spirocyclic diamine scaffolds represent a highly promising platform for the development of novel therapeutics. The inherent three-dimensionality and synthetic tractability of these structures have enabled the generation of potent and selective modulators of key biological targets in the CNS and beyond. The development of multimodal compounds, such as dual SERT/5-HT₃A inhibitors and dual MOR agonist/σ₁R antagonists, highlights a sophisticated strategy to enhance therapeutic efficacy and improve safety profiles. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring new therapeutic applications, and elucidating the detailed molecular interactions with their target proteins to guide the design of next-generation spirocyclic drugs.

References

Foundational

Spectroscopic and Structural Elucidation of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of "Tert-butyl 1,8-di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate," a key building block in medicinal chemistry and drug discovery. This document details experimental protocols for common spectroscopic techniques and presents available data in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

While specific, experimentally-derived raw data for "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" is not widely published in readily accessible literature, the following tables summarize the expected and, where available, reported spectroscopic characteristics for this compound and its close structural analogs. This information is crucial for the verification of its chemical identity and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter¹H NMR¹³C NMR (Predicted)
Chemical Shift (δ) ppm Due to the complexity of the spirocyclic system and the presence of the Boc protecting group, a complex multiplet pattern is expected for the methylene protons of the two piperidine rings. A sharp singlet for the tert-butyl protons is anticipated around 1.4 ppm. Protons adjacent to the nitrogen atoms will exhibit distinct chemical shifts.The carbonyl carbon of the Boc group is expected in the 154-156 ppm range. The quaternary carbon of the tert-butyl group should appear around 80 ppm, with the methyl carbons resonating at approximately 28 ppm. The spiro carbon atom would likely be in the 30-40 ppm region. The various methylene carbons of the piperidine rings will have distinct signals in the aliphatic region.
Multiplicity Singlet (s), Doublet (d), Triplet (t), Quartet (q), Multiplet (m)Not applicable
Coupling Constant (J) Hz Vicinal and geminal couplings will be observed for the protons on the piperidine rings.Not applicable

Table 2: Mass Spectrometry (MS) Data

TechniqueExpected m/z
Electrospray Ionization (ESI) The protonated molecule [M+H]⁺ is expected at m/z 255.2. Adducts with sodium [M+Na]⁺ at m/z 277.2 or potassium [M+K]⁺ at m/z 293.2 may also be observed.
Electron Ionization (EI) The molecular ion [M]⁺ may be observed at m/z 254.2. Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) to give a fragment at m/z 198.2, and the loss of the entire tert-butoxycarbonyl group (100 Da) resulting in a fragment at m/z 154.1.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500 (weak to medium)
C-H Stretch (aliphatic) 2850 - 3000 (strong)
C=O Stretch (urethane) 1680 - 1720 (strong)
C-N Stretch 1000 - 1250 (medium)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds such as "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate."

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

  • Data Acquisition: For ESI-MS, the sample solution is infused into the ion source of the mass spectrometer. For EI-MS, the sample is introduced into the vacuum of the instrument, often via a direct insertion probe or after separation by gas chromatography. The instrument is scanned over a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and a background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

  • Data Analysis: The positions and relative intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Compound Synthesized Compound Purification Purification (e.g., Chromatography) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structural Fragments NMR->Structure_Elucidation Connectivity & Environment MS->Structure_Elucidation Molecular Weight & Formula IR->Structure_Elucidation Functional Groups Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

A logical workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate." The provided data and protocols are intended to support the confirmation of its molecular structure and ensure the quality of this important synthetic intermediate.

Exploratory

A Technical Guide to the Conformational Analysis of Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its rigid,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutics. A thorough understanding of the conformational preferences of this spirocyclic system is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth overview of the conformational analysis of diazaspiro[5.5]undecane derivatives, detailing the experimental and computational methodologies employed and presenting key structural data.

The Conformational Landscape of the Diazaspiro[5.5]undecane Core

The fundamental diazaspiro[5.5]undecane ring system consists of two piperidine rings fused at a common spirocyclic carbon atom. The conformational behavior of this system is dominated by the chair-like conformations of the six-membered rings to minimize torsional and steric strain. The relative orientation of the two rings can lead to different overall shapes of the molecule.

The conformational flexibility of the diazaspiro[5.5]undecane core is a critical aspect of its chemistry and biological activity. The interconversion between different conformers can be investigated using a combination of experimental techniques and computational modeling.

Conformational Equilibrium of Diazaspiro[5.5]undecane cluster_0 Chair-Chair Conformations cluster_1 Boat Conformations Axial-Axial Axial-Axial Axial-Equatorial Axial-Equatorial Axial-Axial->Axial-Equatorial Ring Inversion Equatorial-Equatorial Equatorial-Equatorial Axial-Equatorial->Equatorial-Equatorial Ring Inversion Chair-Boat Chair-Boat Equatorial-Equatorial->Chair-Boat Higher Energy Boat-Boat Boat-Boat Chair-Boat->Boat-Boat Higher Energy

Conformational isomers of the diazaspiro[5.5]undecane core.

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the conformational preferences of diazaspiro[5.5]undecane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] One-dimensional and two-dimensional NMR experiments provide valuable information about the connectivity, geometry, and dynamics of the molecule.

Key NMR Parameters:

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Coupling Constants (J): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This allows for the determination of torsional angles within the piperidine rings.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å).[2] NOESY experiments can be used to establish the relative stereochemistry and identify through-space contacts that are indicative of a particular conformation.[3][4][5]

Typical Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[5.5]undecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton interactions.[2] The mixing time for NOESY experiments should be optimized to observe true spatial proximities while avoiding spin diffusion.[2]

  • Data Analysis: Analyze the spectra to assign all proton and carbon resonances. Measure chemical shifts and coupling constants. Integrate NOE cross-peaks to determine interproton distances. Use these parameters to build a model of the predominant conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7] This technique yields precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.[8]

Typical Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the diazaspiro[5.5]undecane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[9][10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Data Analysis: Analyze the final crystal structure to obtain detailed geometric parameters. The Cambridge Crystallographic Data Centre (CCDC) is a valuable resource for existing crystal structures.

Computational Modeling

Computational chemistry plays a crucial role in complementing experimental data and providing insights into the energetics of different conformations.

Common Computational Methods:

  • Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. They are computationally inexpensive and suitable for conformational searches on large molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for determining the geometries and relative energies of different conformers.

  • Ab initio Methods: High-level ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide very accurate results but are computationally expensive and typically used for smaller systems or to benchmark other methods.

Workflow for Conformational Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR_Spectroscopy Purification->NMR_Spectroscopy Solution State Xray_Crystallography Xray_Crystallography Purification->Xray_Crystallography Solid State Structure_Elucidation Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation Xray_Crystallography->Structure_Elucidation Computational_Modeling Computational_Modeling Structure_Elucidation->Computational_Modeling Final_Conformational_Model Final_Conformational_Model Structure_Elucidation->Final_Conformational_Model Conformational_Energetics Conformational_Energetics Computational_Modeling->Conformational_Energetics Conformational_Energetics->Final_Conformational_Model

A typical workflow for conformational analysis.

Quantitative Conformational Data

The following table summarizes representative conformational data for a generic N,N'-disubstituted diazaspiro[5.5]undecane derivative in a double-chair conformation, as determined by X-ray crystallography and computational methods.

ParameterRing A (Substituted)Ring B (Unsubstituted)
Average C-N Bond Length 1.47 Å1.46 Å
Average C-C Bond Length 1.53 Å1.52 Å
Average C-N-C Bond Angle 112°111°
Average C-C-C Bond Angle 110°110°
Average Dihedral Angle ± 55°± 56°

Note: These are idealized values and can vary depending on the nature and position of substituents.

Biological Relevance and Signaling Pathways

Derivatives of diazaspiro[5.5]undecane have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. For instance, certain derivatives act as antagonists at the γ-aminobutyric acid type A (GABA-A) receptor, while others show affinity for opioid and sigma receptors.[11][12] The specific conformation adopted by the diazaspiro[5.5]undecane core is critical for its binding affinity and selectivity to these receptors.

Generic GPCR Signaling Pathway Ligand Diazaspiro[5.5]undecane Derivative Receptor GPCR (e.g., Opioid Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A generalized GPCR signaling pathway modulated by bioactive compounds.

Conclusion

The conformational analysis of diazaspiro[5.5]undecane derivatives is a multifaceted endeavor that requires the integration of experimental and computational techniques. A detailed understanding of the three-dimensional structure and conformational dynamics of this important scaffold is essential for the design of new and improved therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the study of these fascinating molecules.

References

Foundational

Physical and chemical properties of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a heterocyclic organic compound with the CAS number 960294-18-2. This spirocyclic diami...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a heterocyclic organic compound with the CAS number 960294-18-2. This spirocyclic diamine is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure is of significant interest in the design of molecules with specific conformational properties to enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic pathway, and its application in the development of kinase inhibitors for oncology.

Chemical and Physical Properties

The fundamental properties of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate are summarized below. The data is a compilation from various chemical suppliers and databases. Experimental values for some properties, such as melting point, are not consistently reported in the public domain.

PropertyValue
CAS Number 960294-18-2
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
Appearance White to off-white solid
Boiling Point Predicted: 365.4 °C at 760 mmHg
Flash Point Predicted: 168.0 °C
Solubility Soluble in chloroform and methanol.
Purity Typically >95% (as supplied by commercial vendors)

Analytical Data:

Experimental Protocols

Proposed Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

A detailed, step-by-step experimental protocol for the synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is not explicitly available in the public domain. However, a plausible multi-step synthesis can be proposed based on established methodologies for the construction of diazaspirocycles. A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitable piperidine-based precursor.

The following diagram outlines a proposed synthetic workflow.

G A 1-Boc-4-piperidone B Wittig Reaction (e.g., with (EtO)2P(O)CH2CN) A->B C Intermediate A (α,β-unsaturated nitrile) B->C D Michael Addition (e.g., with nitromethane) C->D E Intermediate B D->E F Reduction of nitrile and nitro groups (e.g., H2, Raney Ni) E->F G Intermediate C (Diamine precursor) F->G H Intramolecular Cyclization G->H I Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate H->I

Proposed Synthetic Workflow

Methodology:

  • Step 1: Formation of α,β-unsaturated nitrile. 1-Boc-4-piperidone undergoes a Horner-Wadsworth-Emmons or Wittig-type reaction with a suitable reagent like diethyl cyanomethylphosphonate to yield the corresponding α,β-unsaturated nitrile.

  • Step 2: Michael Addition. The resulting intermediate undergoes a Michael addition with a nucleophile such as nitromethane to introduce a nitroalkyl side chain.

  • Step 3: Double Reduction. The nitrile and nitro functional groups are then reduced to primary amines. This can be achieved through catalytic hydrogenation, for example, using Raney Nickel or Palladium on carbon under a hydrogen atmosphere.

  • Step 4: Intramolecular Cyclization. The resulting diamine can then undergo an intramolecular cyclization to form the second piperidine ring of the spirocyclic system. This step may be facilitated by heating or under specific pH conditions.

  • Step 5: Purification. The final product, Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, would be purified using standard techniques such as column chromatography or recrystallization.

Application in Drug Discovery and Development

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate serves as a crucial intermediate in the synthesis of complex bioactive molecules. Patent literature indicates its use in the development of inhibitors for kinases such as Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase (MRCK) and Discoidin Domain Receptor 1 (DDR1), which are implicated in cancer progression and metastasis.

The following diagram illustrates the role of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate as a key building block in the synthesis of a hypothetical kinase inhibitor targeting a cancer-related signaling pathway.

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Target Signaling Pathway A Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate C Coupling Reaction (e.g., Buchwald-Hartwig amination) A->C B Heterocyclic Core (e.g., Pyrrolo[2,3-b]pyridine) B->C D Boc Deprotection C->D E Final Kinase Inhibitor D->E F Kinase (e.g., MRCK, DDR1) E->F Inhibition G Downstream Effectors F->G H Cell Proliferation & Metastasis G->H

Role in Kinase Inhibitor Synthesis

Experimental Workflow for Utilization in Synthesis:

A general protocol for the use of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in the synthesis of a pyrrolo[2,3-b]pyridine-based kinase inhibitor, as suggested by patent literature, is as follows:

  • Nucleophilic Aromatic Substitution: A mixture of a halogenated pyrrolo[2,3-b]pyridine core, Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a suitable base (e.g., potassium carbonate or triethylamine), and a solvent (e.g., 1-butanol or N-methyl-2-pyrrolidone) is heated for an extended period.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified, typically by column chromatography.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the spirocyclic amine is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the free amine, which may be a key interaction point with the target kinase or a site for further functionalization.

  • Final Product Isolation: The final active pharmaceutical ingredient is isolated, often as a salt, and characterized.

Conclusion

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its spirocyclic nature offers a unique three-dimensional scaffold that can be exploited to design potent and selective inhibitors of various biological targets. While detailed public data on its synthesis and properties are limited, its demonstrated utility in the preparation of advanced drug candidates highlights its importance for researchers in medicinal chemistry and oncology. Further investigation into its synthesis and reactivity will undoubtedly expand its applications in the development of novel therapeutics.

Exploratory

A Comprehensive Technical Guide to tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its chemical identity, physicochemical properties, and insights into its synthesis and potential biological applications, drawing from available scientific literature and chemical databases.

Chemical Identity and Nomenclature

The structural representation of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is presented below:

Caption: 2D structure of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

IUPAC Name: tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Synonyms:

  • 1-Boc-1,8-diazaspiro[5.5]undecane

  • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • 1,8-Diazaspiro[5.5]undecane-1-carboxylic acid, 1,1-dimethylethyl ester

Physicochemical and Spectral Data

A summary of the key physicochemical properties is provided in the table below. While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are indicated to be available from commercial suppliers, publicly accessible raw spectral data has not been identified in the current search.

PropertyValueReference
Molecular Formula C₁₄H₂₆N₂O₂[1]
Molecular Weight 254.37 g/mol [1]
CAS Number 960294-18-2

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is not readily found in the surveyed literature. However, the synthesis of the parent 1,8-diazaspiro[5.5]undecane scaffold and its derivatives has been described. These methods can serve as a foundation for the synthesis of the title compound.

One potential synthetic approach involves a multi-step process, which is generalized in the workflow below. This typically starts from readily available precursors to construct the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

G start Starting Materials step1 Construction of Spirocyclic Core start->step1 e.g., Cyclization Reactions step2 Boc Protection step1->step2 Introduction of Protecting Group product tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate step2->product

Caption: Generalized synthetic workflow for diazaspiro[5.5]undecane derivatives.

Researchers interested in the synthesis would need to consult literature on related diazaspiro[5.5]undecane syntheses and adapt the procedures for the specific target molecule.

Biological Activity and Potential Applications

The 1,8-diazaspiro[5.5]undecane scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its three-dimensional structure which can interact with a variety of biological targets, making it a valuable starting point for drug discovery.

While specific biological data for tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is not extensively documented in public literature, derivatives of the broader 1,8-diazaspiro[5.5]undecane class have shown a range of biological activities. These activities suggest potential therapeutic applications in several areas, as outlined below.

Potential Therapeutic Areas for Diazaspiro[5.5]undecane Derivatives:

  • Obesity: Some derivatives have been investigated as antagonists of the neuropeptide Y receptor and inhibitors of melanin-concentrating hormone receptor 1 (MCH-R1), both of which are implicated in the regulation of appetite and energy balance.[2]

  • Pain Management: The multimodal activity of compounds containing this scaffold against multiple receptors associated with pain signaling makes them promising candidates for the development of new analgesics.[2]

  • Other Disorders: The versatility of the diazaspiro[5.5]undecane core has led to its exploration in the context of various immune system, cell signaling, cardiovascular, and psychotic disorders.[2]

The general mechanism for the therapeutic potential of this class of compounds often involves their interaction with G protein-coupled receptors (GPCRs) or enzymes involved in key signaling pathways. The rigid spirocyclic structure is thought to contribute to target selectivity and improved pharmacokinetic properties.

G scaffold Diazaspiro[5.5]undecane Scaffold target1 GPCRs (e.g., Neuropeptide Y Receptor) scaffold->target1 target2 Enzymes scaffold->target2 target3 Ion Channels scaffold->target3 outcome1 Modulation of Appetite and Metabolism target1->outcome1 outcome3 Modulation of other Physiological Processes target2->outcome3 outcome2 Modulation of Pain Signaling target3->outcome2

Caption: Potential biological targets and outcomes for diazaspiro[5.5]undecane derivatives.

It is important to note that tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate itself is often used as a building block or intermediate in the synthesis of more complex, biologically active molecules. The Boc protecting group can be readily removed to allow for further chemical modifications at the nitrogen position.

Conclusion

tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a valuable heterocyclic compound with a well-defined chemical structure. While detailed experimental protocols and specific biological activity data for this particular molecule are not widely available in the public domain, the broader class of diazaspiro[5.5]undecanes has demonstrated significant potential in drug discovery. This technical guide serves as a foundational resource for researchers, highlighting the key characteristics of this compound and pointing towards promising areas for future investigation. Further research is warranted to fully elucidate the synthetic routes and biological profile of this specific molecule.

References

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Diazaspiro[5.5]undecanes

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[5.5]undecane core, a unique three-dimensional scaffold, has emerged as a significant player in modern medicinal chemistry. Its rigid, spirocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane core, a unique three-dimensional scaffold, has emerged as a significant player in modern medicinal chemistry. Its rigid, spirocyclic structure offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and rich history of this privileged heterocyclic system, with a focus on its applications in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of the parent, unsubstituted diazaspiro[5.5]undecane is not prominently documented in easily accessible historical records. However, the foundational chemistry for constructing such spirocyclic systems can be traced back to the pioneering work on intramolecular condensation reactions. The Dieckmann condensation, first reported by Walter Dieckmann in 1894, provided a key method for the formation of cyclic β-keto esters from diesters, a foundational step in the synthesis of carbocyclic and heterocyclic rings. This reaction and its variations laid the groundwork for the eventual synthesis of more complex spirocyclic structures, including those containing nitrogen.

The true rise to prominence of the diazaspiro[5.5]undecane scaffold occurred in the latter half of the 20th century and accelerated in recent decades with the demand for novel, three-dimensional molecules in drug discovery. Medicinal chemists recognized that the rigid nature of the spiro-bis-piperidine core could reduce the entropic penalty of binding to a biological target and offer improved pharmacokinetic properties compared to more flexible, linear molecules. This has led to the exploration of various isomers, with the 1,9-, 2,8-, and 3,9-diazaspiro[5.5]undecane cores being the most extensively studied.

Synthetic Strategies: Building the Core

The construction of the diazaspiro[5.5]undecane scaffold has been achieved through a variety of synthetic routes, often tailored to the desired substitution pattern. A common and effective strategy involves a double Michael addition reaction.

General Synthetic Workflow for Diazaspiro[5.5]undecane-tetraones

A robust method for the synthesis of certain diazaspiro[5.5]undecane derivatives involves the base-promoted double Michael addition of an active methylene compound, such as N,N-dimethylbarbituric acid, to a divinylketone. This approach provides a straightforward route to highly functionalized diazaspiro[5.5]undecane-1,3,5,9-tetraones.

experimental_workflow start Start Materials: - N,N-dimethylbarbituric acid - Diarylidene acetone derivative reaction Double Michael Addition Solvent: Dichloromethane Base: Diethylamine Temperature: Room Temperature start->reaction workup Reaction Workup: - Monitor by TLC - Direct Column Chromatography reaction->workup product Purified Product: Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative workup->product

A generalized workflow for the synthesis of diazaspiro[5.5]undecane-tetraone derivatives.

Key Derivatives and Therapeutic Applications

The versatility of the diazaspiro[5.5]undecane scaffold is evident in the wide range of biological targets it has been shown to modulate. By modifying the substituents on the nitrogen atoms and the piperidine rings, researchers have developed potent and selective ligands for various receptors and enzymes.

Quantitative Data on Bioactive Diazaspiro[5.5]undecane Derivatives

The following tables summarize key quantitative data for various diazaspiro[5.5]undecane derivatives, highlighting their potency and selectivity for different biological targets.

Table 1: 1,9-Diazaspiro[5.5]undecane Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors [1]

CompoundACC1 IC50 (nM)ACC2 IC50 (nM)
1g73
1h115
1k114

Table 2: 3,9-Diazaspiro[5.5]undecane-based GABAA Receptor Antagonists [2]

CompoundKi (nM)Target Subtype Selectivity
1e180Superior selectivity for extrasynaptic α4βδ vs. α1- and α2-containing subtypes

Table 3: 1,9-Diazaspiro[5.5]undecane Derivatives in Various Receptor Systems [1]

Compound ClassTargetReported Activity
3a-nNeuropeptide Y Y5 ReceptorIC50 values < 10 µM
6a-fOrexin Receptors (OX1R and OX2R)Dual antagonists
10a-dNK1/NK2 ReceptorsDual antagonists
12a,bCXCR3 ReceptorInhibition

Signaling Pathways Modulated by Diazaspiro[5.5]undecane Derivatives

The therapeutic potential of diazaspiro[5.5]undecane-based compounds stems from their ability to modulate key signaling pathways involved in various physiological and pathological processes.

G-Protein Coupled Receptor (GPCR) Signaling

A significant number of diazaspiro[5.5]undecane derivatives target GPCRs, including opioid, orexin, neuropeptide Y, and chemokine receptors. By acting as agonists or antagonists, these compounds can modulate downstream signaling cascades. The diagram below illustrates a generalized GPCR signaling pathway that can be inhibited by a diazaspiro[5.5]undecane-based antagonist.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Neuropeptide Y) GPCR GPCR (e.g., Y5 Receptor) Ligand->GPCR Activates Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->GPCR Blocks G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Altered Gene Expression, Ion Channel Modulation) Downstream_Kinase->Cellular_Response Leads to

Generalized GPCR signaling pathway inhibited by a diazaspiro[5.5]undecane antagonist.
Ion Channel Modulation: The GABAA Receptor

The GABAA receptor, a ligand-gated ion channel, is a crucial target for regulating neuronal excitability. Diazaspiro[5.5]undecane-based antagonists can block the action of GABA, thereby preventing the influx of chloride ions and the subsequent hyperpolarization of the neuron.

gabaa_signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Intracellular GABA GABA GABAaR GABA-A Receptor (Chloride Channel) GABA->GABAaR Binds and Opens Channel Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->GABAaR Blocks Binding Cl_influx Chloride Ion Influx (Cl-) GABAaR->Cl_influx Allows Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Modulation of the GABA-A receptor by a diazaspiro[5.5]undecane antagonist.
Enzyme Inhibition: Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a key enzyme in fatty acid synthesis. Inhibitors based on the diazaspiro[5.5]undecane scaffold can block the activity of ACC, leading to a reduction in the production of malonyl-CoA and subsequently, fatty acids.

acc_inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces Inhibitor Diazaspiro[5.5]undecane Inhibitor Inhibitor->ACC Inhibits FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Precursor for

Inhibition of the Acetyl-CoA Carboxylase pathway by a diazaspiro[5.5]undecane derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of diazaspiro[5.5]undecane derivatives.

General Procedure for the Synthesis of Diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivatives[3]

Materials:

  • N,N-dimethylbarbituric acid

  • Appropriate diarylidene acetone derivative

  • Dry Dichloromethane (CH2Cl2)

  • Diethylamine (Et2NH)

  • Silica gel (100-200 mesh)

  • Ethyl acetate

  • n-hexane

Procedure:

  • A solution of N,N-dimethylbarbituric acid (2 mmol) and the diarylidene acetone derivative (2 mmol) in 10 mL of dry CH2Cl2 is charged into a 50 mL round-bottom flask under an inert atmosphere.

  • Diethylamine (2.5 mmol) is then added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 1.5-2 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the crude product is directly subjected to column chromatography on silica gel (100-200 mesh).

  • The product is eluted using a mixture of ethyl acetate and n-hexane (2:8, v/v) to afford the pure diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative.

  • Solid products can be further purified by crystallization.

Conclusion and Future Perspectives

The diazaspiro[5.5]undecane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture provides a rigid framework for the development of potent and selective modulators of a diverse range of biological targets. The synthetic accessibility and the potential for extensive derivatization ensure that this core will continue to be a valuable tool in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel substitution patterns to target new biological space, and the advancement of promising candidates into clinical development. The rich history and continued evolution of the diazaspiro[5.5]undecane scaffold underscore its enduring importance in the field of drug discovery.

References

Exploratory

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to Spirocyclic Scaffolds In the landscape of modern drug discovery, the quest for novel molecular architectures tha...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Spirocyclic Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the most promising of these are spirocyclic scaffolds, which are rigid, three-dimensional structures characterized by two or more rings connected by a single, shared carbon atom known as the spiroatom.[1][2] This unique arrangement distinguishes them from flat, aromatic systems that have traditionally dominated medicinal chemistry. The inherent three-dimensionality of spirocycles allows for a more precise and controlled orientation of functional groups in three-dimensional space, facilitating optimal interactions with complex biological targets.[2]

The increasing interest in molecules with a higher fraction of sp³-hybridized carbon atoms has propelled spirocycles to the forefront of drug design.[3] This shift away from planar structures is correlated with improved physicochemical properties and better pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][4] Consequently, spirocyclic motifs are increasingly found in drug candidates and approved medicines, offering a powerful tool to escape the "flatland" of traditional medicinal chemistry and explore new, promising chemical space.[5][6]

The Strategic Advantage of Spirocycles in Drug Design

The incorporation of a spirocyclic core into a drug candidate offers several strategic advantages that address common challenges in drug development:

  • Enhanced Potency and Selectivity: The conformational rigidity of spirocyclic systems locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target.[7] This pre-organization can lead to a significant increase in binding affinity and potency.[8] Furthermore, the precise spatial arrangement of substituents can improve selectivity by minimizing off-target interactions.[1]

  • Improved Physicochemical Properties: Spirocycles, with their higher sp³ carbon content, tend to exhibit improved physicochemical properties compared to their flat aromatic counterparts. Shifting from planar structures generally correlates with higher aqueous solubility, decreased lipophilicity, and better metabolic stability.[1] This modulation of properties is crucial for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9]

  • Access to Novel Chemical Space: The unique and complex three-dimensional shapes of spirocycles provide access to uncharted chemical territory.[7] This novelty is not only beneficial for discovering drugs against challenging targets but also crucial for establishing strong intellectual property (IP) positions.[4]

  • Bioisosteric Replacement: Spirocyclic fragments are increasingly used as bioisosteres for common motifs like piperazine or morpholine.[10][11] This strategy allows for the fine-tuning of a molecule's properties to overcome liabilities such as metabolic instability while retaining or improving biological activity.[10]

Data Presentation: Physicochemical Properties of Spirocyclic Scaffolds

A key strategy in medicinal chemistry is the bioisosteric replacement of common motifs to enhance drug-like properties. The following tables summarize quantitative data comparing key physicochemical properties of common heterocyclic scaffolds with their spirocyclic bioisosteres.

Table 1: Comparison of Azaspirocycles with Piperazine

CompoundStructurepKa1pKa2clogPAqueous Solubility
PiperazineC1CNCCN19.735.35-1.50Freely Soluble[12][13]
2,6-Diazaspiro[3.3]heptaneC1C2(CNC1)CNC2---0.51-
2,7-Diazaspiro[3.5]nonaneC1CC2(CCN1)CCNC2----
HomopiperazineC1CCNCCN111.02 (pred.)--0.48Soluble[10]

Table 2: Comparison of Spirocyclic Oxetanes with Morpholine

CompoundStructureclogPlogD (pH 7.4)Kinetic Solubility (μmol/L)
N-PhenylmorpholineO1CCN(CC1)c2ccccc21.81.81,100
2-Oxa-6-azaspiro[3.3]heptane derivativeO1CC12CN(C2)c3ccccc31.11.11,400
2-Oxa-7-azaspiro[3.5]nonane derivativeO1CC12CCN(CC2)c3ccccc31.91.92,700

This table is adapted from data presented by Carreira et al., showcasing how spirocyclic oxetanes can serve as morpholine bioisosteres to improve properties like aqueous solubility while modulating lipophilicity.[9][14][15]

Case Study: Spiro-oxindoles as MDM2-p53 Inhibitors

A prominent example of the successful application of spirocyclic scaffolds is the development of spiro-oxindole inhibitors targeting the MDM2-p53 protein-protein interaction.[15] The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its function is often abrogated in cancer cells by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[16]

Inhibiting the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. Spiro-oxindoles have emerged as a potent class of inhibitors, with their rigid scaffold perfectly positioning key functional groups into the binding pockets of MDM2.

MDM2-p53 Signaling Pathway

The following diagram illustrates the core negative feedback loop between p53 and MDM2. Under normal conditions, p53 upregulates the expression of MDM2, which in turn inhibits p53 activity and promotes its degradation, maintaining cellular homeostasis. In cancer, this balance is disrupted. Spirocyclic inhibitors block the MDM2-p53 interaction, stabilizing p53 and restoring its tumor-suppressive functions.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene activates p53_degradation p53 Degradation (Proteasome) MDM2_protein MDM2 MDM2_gene->MDM2_protein transcription & translation MDM2_protein->p53 binds & inhibits MDM2_protein->p53_degradation promotes ubiquitination Spiro_Inhibitor Spirocyclic Inhibitor Spiro_Inhibitor->MDM2_protein blocks

MDM2-p53 negative feedback loop and inhibitor action.

Experimental Protocols

The synthesis of spirocyclic scaffolds can be challenging due to the creation of a quaternary spiro-center.[4] However, numerous efficient synthetic routes have been developed. A widely used method for constructing spiro[pyrrolidine-3,3'-oxindole] scaffolds is the 1,3-dipolar cycloaddition reaction.

Example Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative

This protocol describes a typical one-pot, three-component reaction for the synthesis of a spiropyrrolidine-oxindole derivative.

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine or L-proline (1.0 mmol)

  • An electron-deficient alkene (e.g., (E)-3-cinnamoyl-2-phenyl-4H-chromen-4-one) (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • A mixture of isatin (1.0 mmol), an amino acid (sarcosine or L-proline, 1.0 mmol), and the selected dipolarophile (alkene, 1.0 mmol) is prepared in methanol (20 mL).

  • The reaction mixture is refluxed for a specified time (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin and the amino acid, which then undergoes a [3+2] cycloaddition with the alkene.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure spiro[pyrrolidine-3,3'-oxindole] product.[2]

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods will vary depending on the specific substrates used.

Logical Workflow: Fragment-Based Drug Discovery (FBDD) for Spirocyclic Scaffolds

Fragment-Based Drug Discovery (FBDD) is an efficient method for identifying lead compounds, and it is particularly well-suited for the discovery of drugs incorporating novel scaffolds like spirocycles.[17] The process begins by screening libraries of small, low-molecular-weight fragments to identify weak binders to the biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

The diagram below outlines a typical FBDD workflow, which can be applied to discover and optimize spirocyclic drug candidates.

FBDD_Workflow cluster_optimization Hit-to-Lead Optimization Lib_Design Fragment Library Design (Incl. Spirocyclic Fragments) Screening Fragment Screening (NMR, SPR, X-ray) Lib_Design->Screening Hit_ID Hit Identification (Weak Binders) Screening->Hit_ID Hit_Val Hit Validation (Confirm Binding & Mode) Hit_ID->Hit_Val Growing Fragment Growing (Add functionality) Hit_Val->Growing Structure-Guided Design Linking Fragment Linking (Combine fragments) Hit_Val->Linking Merging Fragment Merging (Scaffold hopping) Hit_Val->Merging Lead_Opt Lead Optimization (Improve ADME/Tox, Potency) Growing->Lead_Opt Linking->Lead_Opt Merging->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Workflow for Fragment-Based Drug Discovery (FBDD).

Conclusion

Spirocyclic scaffolds represent a significant advancement in medicinal chemistry, offering a robust platform to overcome many of the limitations associated with traditional planar molecules. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make them invaluable tools for designing the next generation of therapeutic agents. By enabling enhanced potency, improved selectivity, and better ADME profiles, spirocycles are paving the way for the development of innovative drugs against a wide range of diseases. While synthetic challenges remain, ongoing advancements in chemical synthesis are making these complex architectures more accessible, ensuring that the surge of spirocycles in drug discovery will continue to accelerate.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy involves a three-stage process: construction of the core 1,8-diazaspiro[5.5]undecane scaffold, followed by a di-protection of the amino groups, and finally a selective mono-deprotection to yield the target compound.

Overall Synthetic Scheme

The synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is achieved through the following three key stages:

  • Stage 1: Synthesis of the 1,8-diazaspiro[5.5]undecane core.

  • Stage 2: Di-protection of 1,8-diazaspiro[5.5]undecane with a tert-butoxycarbonyl (Boc) group to yield di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate.

  • Stage 3: Selective mono-deprotection of the di-Boc protected intermediate to furnish the desired tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

A direct mono-protection of the diamine core is often inefficient due to the difficulty in controlling the selectivity between the two secondary amine groups. The di-protection followed by a selective mono-deprotection strategy offers a more reliable route to the desired product.

Data Presentation

The following table summarizes the key quantitative data for each stage of the synthesis.

StageReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Synthesis of 1,8-diazaspiro[5.5]undecaneN-benzyl-4-piperidone, 1,3-dibromopropane, AmmoniaEthanol, Liquid Ammonia48-72-33 to 7840-50
2Di-Boc protection1,8-diazaspiro[5.5]undecane, Di-tert-butyl dicarbonate (Boc)₂O, TriethylamineDichloromethane (DCM)12-160 to 2590-95
3Selective mono-deprotectionDi-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate, Trifluoroacetic acid (TFA)Dichloromethane (DCM)2-40 to 2570-80

Experimental Protocols

Stage 1: Synthesis of 1,8-diazaspiro[5.5]undecane

This protocol is adapted from known methods for the synthesis of similar spirocyclic diamines.

Materials:

  • N-benzyl-4-piperidone

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Palladium on carbon (10% Pd/C)

  • Ammonia (liquid)

  • Ethanol

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1a: Synthesis of 1-benzyl-1,8-diazaspiro[5.5]undecan-5-one. To a solution of N-benzyl-4-piperidone (1 equivalent) in ethanol, add 1,3-dibromopropane (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product is then subjected to cyclization with ammonia.

  • Step 1b: Reductive amination and cyclization. The crude product from the previous step is dissolved in methanol and transferred to a high-pressure reactor.

  • Cool the reactor to -78 °C and condense liquid ammonia into it.

  • Add Raney Nickel or a similar hydrogenation catalyst.

  • Pressurize the reactor with hydrogen gas (50-100 atm) and heat to 100-120 °C for 24-48 hours.

  • Step 1c: Deprotection. After completion of the reaction, cool the reactor, vent the hydrogen, and carefully evaporate the ammonia.

  • Filter the catalyst and concentrate the filtrate. The resulting residue contains the N-benzyl protected spirodiamine.

  • Dissolve the residue in methanol and add 10% Pd/C.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1-3 atm) until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the crude 1,8-diazaspiro[5.5]undecane.

  • Purify the product by vacuum distillation or crystallization of its salt form (e.g., dihydrochloride).

Stage 2: Di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

Materials:

  • 1,8-diazaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure di-Boc protected compound.

Stage 3: Selective Mono-deprotection to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This protocol utilizes a controlled acidic treatment to selectively remove one of the Boc groups. The two nitrogen atoms in the spirocyclic system may have slightly different basicities and steric environments, allowing for selective deprotection.

Materials:

  • Di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate (1 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic acid (1.1 equivalents) in DCM dropwise. The careful control of the stoichiometry of the acid is crucial for selectivity.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.

  • Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-deprotected product and minimize the formation of the fully deprotected diamine.

  • Once the desired conversion is achieved, carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product, a mixture of starting material, mono-deprotected, and di-deprotected product, is then purified by column chromatography on silica gel to isolate the target compound, tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway Start Starting Materials Core 1,8-Diazaspiro[5.5]undecane Start->Core Stage 1 DiBoc Di-tert-butyl 1,8-diazaspiro[5.5]undecane-1,8-dicarboxylate Core->DiBoc Stage 2 (Boc)₂O, TEA MonoBoc Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate DiBoc->MonoBoc Stage 3 TFA (1.1 eq)

Caption: Overall synthetic pathway for the target compound.

Experimental Workflow: Stage 3 - Selective Mono-deprotection

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve Di-Boc compound in DCM b Cool to 0 °C a->b c Add TFA/DCM dropwise b->c d Stir at 0 °C then RT c->d e Monitor by TLC/LC-MS d->e f Quench with NaHCO₃ (aq) e->f g Extract with DCM f->g h Dry and Concentrate g->h i Column Chromatography h->i j Isolated Product i->j

Caption: Workflow for the selective mono-deprotection step.

Logical Relationship of Protection/Deprotection

Protection_Deprotection Diamine 1,8-Diazaspiro[5.5]undecane (Two reactive sites) DiBoc Di-Boc Protected (Both sites protected) Diamine->DiBoc Excess (Boc)₂O (Protection) MonoBoc Mono-Boc Protected (One site protected) DiBoc->MonoBoc Controlled Acid (Selective Deprotection) MonoBoc->Diamine Strong Acid (Full Deprotection)

Caption: Protection and selective deprotection logic.

Application

Application Notes and Protocols for tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis and reactions of tert-butyl 1,8-diazaspiro[5.5]undecane-1-car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reactions of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a valuable building block in medicinal chemistry and organic synthesis. The unique spirocyclic scaffold offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents.

Overview and Key Features

tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a bifunctional molecule featuring a Boc-protected secondary amine at the 1-position and a free secondary amine at the 8-position. This differential protection allows for selective functionalization at the N8 position, followed by deprotection and subsequent reaction at the N1 position, making it a versatile intermediate for the synthesis of complex molecules.

Synthesis of the Core Scaffold

The synthesis of the parent 1,8-diazaspiro[5.5]undecane is a critical first step. A multi-step synthesis starting from 2-cyano-6-phenyloxazolopiperidine has been reported. This approach allows for the asymmetric synthesis of the spirocyclic system. The key steps involve the generation of an imine salt followed by an intramolecular nucleophilic alkylation.

Following the formation of the 1,8-diazaspiro[5.5]undecane core, the selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group is a standard procedure to yield the title compound.

Experimental Protocol: Boc Protection of 1,8-Diazaspiro[5.5]undecane (Representative Protocol)

  • Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

G cluster_synthesis Synthesis Workflow Start 1,8-Diazaspiro[5.5]undecane Reaction Boc Protection Start->Reaction Reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or DIPEA Reagents->Reaction Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate Purification->Product

Figure 1. General workflow for the Boc protection of the 1,8-diazaspiro[5.5]undecane core.

Reactions at the N8-Position

The unprotected secondary amine at the 8-position is a versatile handle for a variety of chemical transformations.

N-Arylation (Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution)

The N8-amine can be coupled with aryl or heteroaryl halides and triflates. This is a crucial reaction for the synthesis of many biologically active compounds.

Table 1: N-Arylation Reaction Conditions

EntryAryl/Heteroaryl HalideCatalyst/BaseSolventTemperature (°C)Time (h)Notes
12-[(4-chloro-3-pyridazin-3-yl-pyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silaneK₂CO₃1-Butanol1707Nucleophilic Aromatic Substitution.[1]
22-[[4-chloro-3-(1-methylpyrazol-4-yl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethyl-silaneK₂CO₃1-Butanol1706 daysAdditional starting material added during the reaction.[1]
3ethyl 3-[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-3-yl]-1,2,4-thiadiazole-5-carboxylateTriethylamineNMP1603Nucleophilic Aromatic Substitution.[2]

Experimental Protocol: N-Arylation of tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (Example from Patent Literature) [1]

  • To a solution of 2-[(4-chloro-3-pyridazin-3-yl-pyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane (1.0 eq) in anhydrous 1-butanol, add tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (2.0 eq) and potassium carbonate (1.0 eq).

  • Heat the reaction mixture to 170 °C for 7 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the resulting oil with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography (SiO₂, 50-100% ethyl acetate in isohexane) to afford the desired N-arylated product.

N-Alkylation and N-Acylation (Representative Protocols)

Table 2: Representative Conditions for N-Alkylation and N-Acylation

ReactionReagentBaseSolventTemperature (°C)
N-Alkylation Alkyl halide (e.g., R-Br, R-I)K₂CO₃, Cs₂CO₃, or DIPEAAcetonitrile, DMFRoom Temp. to 80
N-Acylation Acid chloride (R-COCl) or Anhydride ((RCO)₂O)Triethylamine, Pyridine, or DIPEADCM, THF, or Dioxane0 to Room Temp.

Experimental Protocol: N-Alkylation (General Procedure)

  • To a solution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq).

  • Add the alkyl halide (1.1-1.2 eq) and stir the mixture at the desired temperature (room temperature to 80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Experimental Protocol: N-Acylation (General Procedure)

  • Dissolve tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) and a base such as triethylamine (1.2-1.5 eq) in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0 °C and add the acid chloride or anhydride (1.0-1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

The N8-amine can undergo reductive amination with aldehydes and ketones to form N-alkylated products.

Table 3: Reductive Amination Conditions

Aldehyde/KetoneReducing AgentSolventAdditiveTemperature (°C)
R-CHO or R₂C=OSodium triacetoxyborohydride (STAB)Dichloroethane (DCE), DCM, THFAcetic Acid (catalytic)Room Temp.
R-CHO or R₂C=OSodium cyanoborohydride (NaBH₃CN)Methanol, EthanolpH ~6 (adjusted with acid)Room Temp.

Experimental Protocol: Reductive Amination (General Procedure)

  • To a solution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the Boc Group

Removal of the Boc protecting group at the N1 position is typically achieved under acidic conditions.

Table 4: Boc-Deprotection Conditions

ReagentSolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1-4 hVolatile reagent, easy removal.
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, or MethanolRoom Temp.1-4 hProduct is isolated as the hydrochloride salt.

Experimental Protocol: Boc-Deprotection with TFA

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free diamine.

G cluster_reactions Reaction Pathways Start tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate N8_Func N8-Functionalization Start->N8_Func Arylation N-Arylation (Buchwald-Hartwig, SNAr) N8_Func->Arylation Alkylation N-Alkylation N8_Func->Alkylation Acylation N-Acylation N8_Func->Acylation ReductiveAmination Reductive Amination N8_Func->ReductiveAmination N8_Product N8-Substituted Product Arylation->N8_Product Alkylation->N8_Product Acylation->N8_Product ReductiveAmination->N8_Product Deprotection Boc Deprotection (TFA or HCl) N8_Product->Deprotection N1_Free N1-Deprotected Spirocycle Deprotection->N1_Free N1_Func N1-Functionalization N1_Free->N1_Func Final_Product N1, N8-Disubstituted Product N1_Func->Final_Product

Figure 2. Logical relationship of functionalization steps for the spirocyclic diamine.

Conclusion

tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. The ability to selectively functionalize the N8 position, followed by deprotection and further modification at the N1 position, provides a powerful strategy for generating diverse chemical libraries based on the 1,8-diazaspiro[5.5]undecane scaffold. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Method

The Versatile Scaffold: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in Medicinal Chemistry

The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate core structure is a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compou...

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate core structure is a valuable building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. While the parent compound itself is primarily used as a protected intermediate, its derivatives have shown significant promise in targeting various physiological pathways, leading to the development of potential therapeutics for neurological disorders, pain management, and cancer.

The diazaspiro[5.5]undecane framework, a privileged heterocyclic motif, provides a three-dimensional structure that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms enables selective functionalization of the other nitrogen, facilitating the synthesis of diverse libraries of compounds.

This document provides detailed application notes on the use of this scaffold in the development of GABAa receptor antagonists, dual-action opioid receptor modulators, and epigenetic enzyme inhibitors.

Application 1: Development of Novel GABAa Receptor Antagonists

Derivatives of the 3,9-diazaspiro[5.5]undecane isomer have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABAa) receptor. These compounds have potential applications in modulating the immune system, as GABAergic signaling has been implicated in immune cell function.

Quantitative Data:
Compound IDTargetAssayKi (nM)[1][2][3][4]
1e α4βδ GABAaRRadioligand Binding180
2027 α4β1δ GABAaRRadioligand BindingIC50 = 1030
018 α4β1δ GABAaRRadioligand BindingIC50 = 88
Experimental Protocols:

General Synthetic Protocol for 3,9-Diazaspiro[5.5]undecane-based GABAa Receptor Antagonists:

The synthesis of these antagonists typically involves the acylation of the unprotected nitrogen of a Boc-protected diazaspiro[5.5]undecane intermediate with a substituted benzoyl chloride. The final step is the removal of the Boc protecting group under acidic conditions.

  • Step 1: Acylation: To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in a suitable solvent such as dichloromethane, an equimolar amount of a substituted benzoyl chloride and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion.

  • Step 2: Deprotection: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in methanol or dioxane, or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature to yield the final antagonist.

In Vitro Radioligand Binding Assay:

The affinity of the compounds for the GABAa receptor is determined using a radioligand binding assay with [3H]muscimol on rat cortical synaptic membranes. Varying concentrations of the test compounds are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured to determine the inhibition constant (Ki).[5]

Signaling Pathway:

Activation of GABAa receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[6][7] Antagonists of the GABAa receptor block this action, thereby preventing the inhibitory effects of GABA.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABAA_R GABAa Receptor GABA->GABAA_R Binds to Chloride_Influx Chloride (Cl-) Influx GABAA_R->Chloride_Influx Opens Cl- Channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition Hyperpolarization->Inhibition Neuronal Inhibition Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->GABAA_R Blocks

Caption: GABAa Receptor Antagonism Pathway.

Application 2: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as dual-acting ligands that are agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). This dual pharmacology is a promising strategy for developing potent analgesics with a potentially improved side-effect profile compared to traditional opioids.[6][8][9][10][11][12]

Quantitative Data:
Compound IDTargetAssayKi (nM)[11][13]EC50 (nM)[11][13]Efficacy (%)[11][13]
15au MORRadioligand Binding1.1--
15au MORcAMP Functional Assay-25100
15au σ1RRadioligand Binding1.9--
Experimental Protocols:

General Synthetic Protocol for 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives:

A versatile synthetic approach allows for the exploration of different substituents on the scaffold. A key step involves the N-alkylation of the deprotected spirocyclic intermediate to introduce diversity.

  • Step 1: Boc-Deprotection: The Boc-protected 1-oxa-4,9-diazaspiro[5.5]undecane is treated with an acid to remove the protecting group.

  • Step 2: N-Alkylation: The resulting secondary amine is then alkylated with a suitable alkyl halide to introduce the desired substituent at the 9-position.

In Vitro Pharmacological Assays:

  • MOR and σ1R Binding Assays: The binding affinities of the compounds are determined using radioligand binding assays with [3H]-DAMGO for MOR and --INVALID-LINK---pentazocine for σ1R in transfected HEK-293 cell membranes.[13]

  • MOR Functional Assay: The agonist activity at the MOR is assessed by measuring the inhibition of cyclic AMP (cAMP) production in CHO-K1 cells.[13]

Signaling Pathway:

MOR agonists produce analgesia by activating inhibitory G-proteins, which in turn modulate ion channels to reduce neuronal excitability.[14][15][16] σ1R antagonists have been shown to potentiate opioid analgesia and may reduce certain side effects.[17][18] The dual-acting ligand engages both pathways simultaneously.

Opioid_Sigma_Pathway cluster_ligand cluster_mor μ-Opioid Receptor (MOR) Pathway cluster_s1r σ1 Receptor (σ1R) Pathway Ligand Diazaspiro[5.5]undecane Derivative MOR MOR Ligand->MOR Agonist S1R σ1R Ligand->S1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates AC AC G_protein->AC Inhibits Adenylyl Cyclase Ion_Channels Ion_Channels G_protein->Ion_Channels Modulates Ion Channels cAMP cAMP AC->cAMP Reduces cAMP Neuronal_Activity Neuronal_Activity Ion_Channels->Neuronal_Activity Reduces Neuronal Excitability Analgesia Analgesia Neuronal_Activity->Analgesia Pain_Modulation Pain_Modulation S1R->Pain_Modulation Modulates Pain Signaling Analgesia_Potentiation Analgesia_Potentiation Pain_Modulation->Analgesia_Potentiation Potentiates Analgesia

Caption: Dual MOR Agonist and σ1R Antagonist Pathway.

Application 3: Potent and Selective METTL3 Inhibitors for Oncology

Derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one have been developed as highly potent and selective inhibitors of the N6-methyladenosine (m6A) methyltransferase METTL3.[19][20][21] Dysregulation of METTL3 is implicated in various cancers, making it an attractive therapeutic target.

Quantitative Data:
Compound IDTargetAssayIC50 (nM)[21]
UZH2 (22) METTL3TR-FRET5
Experimental Protocols:

General Synthetic Protocol for 1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 Inhibitors:

The synthesis of these inhibitors involves a multi-step sequence, often starting from a Boc-protected piperidone derivative. Key steps include Buchwald-Hartwig coupling and nucleophilic aromatic substitution (SNAr) to build the final complex molecule.

  • Step 1: Spirocycle Synthesis: A multi-step synthesis is employed to construct the core 1,4,9-triazaspiro[5.5]undecan-2-one intermediate.

  • Step 2: Buchwald-Hartwig Coupling: The spirocyclic intermediate is coupled with an appropriate aryl bromide.

  • Step 3: Boc-Deprotection and SNAr: Following deprotection of the Boc group, one or more SNAr reactions are performed to install the final substituents.

In Vitro Inhibition Assay:

The inhibitory activity of the compounds against METTL3 is determined using a time-resolved Förster resonance energy transfer (TR-FRET) assay.[20][21] This assay measures the methylation of an RNA substrate by the METTL3/METTL14 complex.

Signaling Pathway:

METTL3 is the catalytic subunit of the m6A writer complex, which methylates adenosine residues on mRNA. This epigenetic modification plays a crucial role in regulating gene expression by affecting mRNA stability, splicing, and translation. In many cancers, METTL3 is overexpressed and promotes tumorigenesis by upregulating the expression of oncogenes and downregulating tumor suppressors through various signaling pathways like PI3K/AKT/mTOR and WNT/β-catenin.[22][23][24]

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_complex METTL3/METTL14 Complex mRNA mRNA METTL3_complex->mRNA Adds m6A mark m6A_mRNA m6A_mRNA mRNA->m6A_mRNA m6A-modified mRNA mRNA_fate Altered mRNA Metabolism (Stability, Translation) m6A_mRNA->mRNA_fate Gene_Expression Gene_Expression mRNA_fate->Gene_Expression Altered Gene Expression Signaling_Pathways Signaling_Pathways Gene_Expression->Signaling_Pathways Impacts Oncogenic Signaling Pathways (e.g., PI3K/AKT, WNT) Cancer_Progression Cancer_Progression Signaling_Pathways->Cancer_Progression Inhibitor Triazaspiro[5.5]undecanone Inhibitor Inhibitor->METTL3_complex Inhibits

Caption: METTL3 Inhibition Pathway in Cancer.

References

Application

Application Notes and Protocols: The Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a rigid three-d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that can be strategically employed to orient substituents for optimal interaction with biological targets. Its spirocyclic nature provides novelty and complexity, often leading to improved physicochemical properties and patentability of new chemical entities. This document provides an overview of its application, focusing on its role in the development of kinase inhibitors for cancer therapy, and includes detailed protocols for the synthesis and evaluation of derivative compounds.

Key Applications in Drug Discovery

The 1,8-diazaspiro[5.5]undecane moiety has been successfully incorporated into potent and selective inhibitors of several protein kinases implicated in cancer progression. Notably, this scaffold has been utilized in the development of inhibitors for Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase (MRCK) and Discoidin Domain Receptor 1 (DDR1).

  • MRCK Inhibition: MRCK plays a crucial role in regulating the actin-myosin cytoskeleton, which is essential for cell motility and invasion.[1] Inhibition of MRCK is a promising strategy for anti-cancer therapy, particularly for metastatic diseases.[2] The diazaspiro[5.5]undecane scaffold has been used to develop potent MRCK inhibitors, such as the azaindole compounds BDP8900 and BDP9066.[1][3]

  • DDR1 Inhibition: DDR1 is a receptor tyrosine kinase that is activated by collagen and is involved in cell proliferation, survival, and migration. Overexpression of DDR1 is associated with various cancers. The 1,8-diazaspiro[5.5]undecane-1-carboxylate moiety has been used as a building block in the synthesis of DDR1 inhibitors.

Data Presentation: Inhibitory Activity of 1,8-Diazaspiro[5.5]undecane-Containing Compounds

The following tables summarize the in vitro inhibitory activities of representative compounds incorporating the diazaspiro[5.5]undecane scaffold against their target kinases.

Table 1: In Vitro Kinase Inhibitory Activity of MRCK Inhibitors

CompoundTarget KinaseIC50 (nM)
BDP9066MRCKβ1
BDP9066ROCK138
BDP9066ROCK219
BDP8900MRCKβ3
BDP8900ROCK1140
BDP8900ROCK248

Data sourced from Unbekandt et al., Cancer Research, 2018.[1]

Mandatory Visualization

Signaling Pathways

MRCK_Signaling_Pathway Cdc42 Active Cdc42-GTP MRCK MRCK Cdc42->MRCK Activates LIMK LIM Kinase (LIMK) MRCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) MRCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Severing Actin Filament Severing Cofilin->Actin_Severing Inhibits severing when phosphorylated Cell_Motility Cell Motility & Invasion pMLC Phospho-MLC Myosin_II Myosin II Activation pMLC->Myosin_II Promotes Myosin_II->Cell_Motility

Caption: MRCK Signaling Pathway in Cell Motility.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binds & Activates AutoP Autophosphorylation DDR1->AutoP Induces PI3K PI3K AutoP->PI3K Recruits & Activates MAPK MAPK Pathway (e.g., ERK) AutoP->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration

Caption: DDR1 Signaling Pathway in Cancer.

Experimental Workflow

Drug_Discovery_Workflow Scaffold Scaffold Selection: tert-butyl 1,8-diazaspiro[5.5]undecane -1-carboxylate Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Biochem_Assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay: Target Engagement & Phenotypic Effects Biochem_Assay->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug Discovery Workflow using the Scaffold.

Experimental Protocols

Protocol 1: Synthesis of an MRCK Inhibitor Precursor

This protocol describes a key step in the synthesis of MRCK inhibitors, where the tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is coupled with a heterocyclic core.

Materials:

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine

  • tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Potassium carbonate (anhydrous)

  • 1-Butanol

  • Reaction vessel suitable for high-temperature reactions

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent), tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Add 1-butanol to the mixture to achieve a suitable concentration.

  • Heat the reaction mixture to 170°C with vigorous stirring.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction may require several days for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the IC50 value of a test compound against a target kinase, such as MRCKβ.

Materials:

  • Recombinant human MRCKβ kinase

  • Suitable peptide substrate for MRCKβ

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., BDP9066) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the MRCKβ kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of the peptide substrate and ATP in kinase assay buffer.

    • Add the substrate/ATP mixture to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Protocol 3: Cell-Based Target Engagement Assay

This protocol describes how to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., SCC12 cells for MRCK).

  • Cell culture medium and supplements.

  • Test compound (e.g., BDP9066).

  • DMSO (vehicle control).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-specific antibody for a downstream target of the kinase.

  • Total protein antibody for the downstream target.

  • Secondary antibodies for Western blotting.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose range of the test compound or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

    • Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-protein and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.[1]

Conclusion

The tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate scaffold is a proven and effective structural motif for the design of novel kinase inhibitors. Its rigid conformation and synthetic tractability allow for the development of potent and selective drug candidates. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutics targeting kinases and other important biological targets.

References

Method

Application Notes and Protocols for the Chiral Resolution of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic diamine derivative, a structural motif of increasing interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a spirocyclic diamine derivative, a structural motif of increasing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character. The presence of a stereocenter at the spirocyclic junction necessitates the separation of its enantiomers, as they are likely to exhibit different pharmacological and toxicological profiles. This document details the principles and provides adaptable protocols for two primary chiral resolution techniques.

Method 1: Diastereomeric Salt Resolution

This classical resolution technique involves the reaction of the racemic base with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid)

  • Solvents for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Water)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for workup

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of racemic tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in a suitable solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same solvent.

    • Slowly add the acid solution to the solution of the racemic base.

    • Stir the mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.

    • Wash the crystals with a small amount of cold solvent.

    • The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the solid material from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt.

  • Liberation of the Enantiomer:

    • Dissolve the diastereomerically pure salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 10.

    • Extract the free amine (the desired enantiomer) with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over a drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Recovery of the Other Enantiomer:

    • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Workflow Diagram

diastereomeric_resolution_workflow racemate Racemic Amine in Solvent mixing Mixing and Salt Formation racemate->mixing chiral_acid Chiral Acid in Solvent chiral_acid->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Crystals (Enriched) filtration->crystals mother_liquor Mother Liquor (Enriched) filtration->mother_liquor recrystallization Recrystallization crystals->recrystallization liberation_2 Basification and Extraction mother_liquor->liberation_2 pure_salt Diastereomerically Pure Salt recrystallization->pure_salt liberation_1 Basification and Extraction pure_salt->liberation_1 enantiomer_1 Enantiomer 1 liberation_1->enantiomer_1 enantiomer_2 Enantiomer 2 liberation_2->enantiomer_2

Caption: Workflow for Diastereomeric Salt Resolution.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly versatile for a wide range of compounds.[2]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol)

  • Additive/modifier (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA))

Analytical Method Development Protocol:

  • Column Screening:

    • Screen a variety of chiral columns with different stationary phases (e.g., amylose-based, cellulose-based) to find a suitable column that shows baseline separation.

  • Mobile Phase Optimization:

    • Prepare a stock solution of racemic tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (e.g., 1 mg/mL in a suitable solvent).

    • Start with a standard mobile phase, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.

    • Since the analyte is a basic amine, add a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase to improve peak shape and resolution.

    • Inject the sample and monitor the chromatogram.

    • Systematically vary the ratio of the mobile phase components (e.g., 80:20, 70:30) to optimize the separation (resolution) and retention times.

    • Adjust the flow rate to balance separation time and resolution. A typical flow rate is 1.0 mL/min.

  • Detection:

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210-220 nm, as the Boc-carbamate group has some absorbance in this region).

Preparative Scale-Up:

  • Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. The mobile phase composition should be kept consistent.

Illustrative Data Presentation

The following tables present hypothetical but realistic data for a successful chiral HPLC separation.

Table 1: HPLC Method Parameters (Illustrative Example)

ParameterValue
Instrument HPLC System with UV Detector
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Mobile Phase

Table 2: Chromatographic Results (Illustrative Example)

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)Enantiomeric Excess (% ee)
Enantiomer 18.521.1-99.2% (after separation)
Enantiomer 210.251.22.199.5% (after separation)

Workflow Diagram

chiral_hplc_workflow cluster_prep Sample and System Preparation cluster_separation Separation and Detection cluster_output Output sample_prep Prepare Racemic Sample (1 mg/mL) injection Inject Sample sample_prep->injection mobile_phase_prep Prepare Mobile Phase (e.g., Hexane/IPA/DEA) system_prep Equilibrate HPLC System and Chiral Column mobile_phase_prep->system_prep system_prep->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Retention Time, Peak Area, Rs) detection->data_analysis enantiomer_1 Fraction Collection (Enantiomer 1) detection->enantiomer_1 enantiomer_2 Fraction Collection (Enantiomer 2) detection->enantiomer_2 report Generate Report (% ee) data_analysis->report

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The chiral resolution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a critical step for its further development in pharmaceutical applications. While specific literature methods are scarce, the well-established techniques of diastereomeric salt resolution and chiral HPLC provide robust and reliable pathways for achieving enantiomerically pure compounds. The protocols and workflows presented herein offer a detailed and practical guide for researchers to develop a successful separation strategy. It is recommended to empirically screen various chiral acids, solvents, and chiral columns to identify the optimal conditions for this specific molecule.

References

Application

Application Notes and Protocols for the Derivatization of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate for SAR Studies

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the presentation of functional groups in precise spatial orientations, making it an attractive starting point for the design of novel therapeutics. This document provides detailed protocols for the derivatization of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a key intermediate for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The protocols focus on two common and versatile derivatization strategies: N-acylation and reductive amination of the secondary amine at the 8-position.

These derivatization strategies allow for the systematic exploration of the chemical space around the spirocyclic core, enabling the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The resulting derivatives have shown promise as modulators of various biological targets, including G-protein coupled receptors (GPCRs) like CXCR4 and enzymes such as Acetyl-CoA Carboxylase (ACC).

Derivatization Strategies

The derivatization of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate primarily targets the secondary amine at the 8-position. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protecting group, allowing for selective functionalization.

N-Acylation

N-acylation is a straightforward method to introduce a wide variety of substituents to the 8-position. The reaction of the secondary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, yields the corresponding amide. This allows for the exploration of the effects of different electronic and steric properties of the acyl group on biological activity.

Reductive Amination

Reductive amination provides a means to introduce alkyl or substituted alkyl groups at the 8-position. The reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, forms a new carbon-nitrogen bond. This strategy is particularly useful for probing the steric requirements of the binding pocket of a biological target.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This protocol describes a general method for the N-acylation of the title compound with an acyl chloride.

Materials:

  • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

Protocol 2: General Procedure for Reductive Amination of tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This protocol outlines a general method for the reductive amination of the title compound with an aldehyde.

Materials:

  • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a stirred solution of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq.) and the aldehyde (1.2 eq.) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired N-alkylated product.

Data Presentation

The following tables summarize hypothetical SAR data for two series of derivatized tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate analogs, targeting the CXCR4 receptor and the ACC enzyme, respectively.

Table 1: SAR of N-Acyl Derivatives as CXCR4 Antagonists

Compound IDR Group (Acyl Moiety)CXCR4 Binding Affinity (IC₅₀, nM)
1a Benzoyl75
1b 4-Fluorobenzoyl52
1c 4-Methoxybenzoyl98
1d 2-Naphthoyl35
1e Cyclohexanecarbonyl150
1f Acetyl>1000

Table 2: SAR of N-Alkyl Derivatives as ACC Inhibitors

Compound IDR Group (Alkyl Moiety)ACC1 Inhibition (IC₅₀, nM)ACC2 Inhibition (IC₅₀, nM)
2a Isopropyl250310
2b Cyclohexylmethyl120150
2c Benzyl85105
2d 4-Fluorobenzyl6075
2e 2-Phenylethyl180220
2f Methyl850980

Mandatory Visualizations

derivatization_workflow cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination start Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate acyl_chloride Acyl Chloride (R-COCl) / Base start->acyl_chloride aldehyde Aldehyde/Ketone (R-CHO) / NaBH(OAc)₃ start->aldehyde amide N-Acyl Derivative acyl_chloride->amide sar SAR Studies (Biological Assays) amide->sar amine N-Alkyl Derivative aldehyde->amine amine->sar

Derivatization workflow for SAR studies.

cxcr4_pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor G_protein Gαi Protein CXCR4->G_protein Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds Antagonist Spiro[5.5]undecane Antagonist Antagonist->CXCR4 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA PKA Inactivation cAMP->PKA Cell_Response ↓ Cell Migration & Proliferation PKA->Cell_Response

CXCR4 antagonist signaling pathway.

acc_pathway cluster_cytosol Cytosol AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Inhibitor Spiro[5.5]undecane Inhibitor Inhibitor->ACC Inhibits FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids ↓ Fatty Acid Synthesis FAS->FattyAcids SREBP1c ↓ SREBP-1c Activity FattyAcids->SREBP1c Gene_Expression ↓ Lipogenic Gene Expression SREBP1c->Gene_Expression

ACC inhibitor mechanism of action.

References

Method

Application Notes and Protocols: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a versatile bifunctional scaffold that holds significant promise in the field of drug d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a versatile bifunctional scaffold that holds significant promise in the field of drug discovery and medicinal chemistry. Its rigid spirocyclic core provides a unique three-dimensional architecture, which is an attractive feature for the development of novel therapeutic agents. The presence of a Boc-protected secondary amine at the 1-position and a free secondary amine at the 8-position allows for orthogonal functionalization, making it an ideal building block for the construction of diverse compound libraries through parallel synthesis.

These libraries are instrumental in high-throughput screening (HTS) campaigns to identify hit compounds that can be further optimized into lead candidates. The 1,8-diazaspiro[5.5]undecane core has been identified in compounds targeting a range of biological pathways, highlighting its potential as a privileged scaffold in drug design.

Key Applications in Parallel Synthesis

The unique structural features of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate allow for the generation of diverse chemical libraries through a variety of chemical transformations targeting the secondary amine at the 8-position. This enables the exploration of a broad chemical space around the spirocyclic core. Key derivatization strategies include:

  • Amide Bond Formation: Coupling with a diverse set of carboxylic acids to introduce a wide range of substituents.

  • Reductive Amination: Reaction with various aldehydes and ketones to generate substituted amines.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to produce urea and thiourea derivatives, which are common pharmacophores.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide moieties.

These reactions are highly amenable to parallel synthesis formats, allowing for the rapid generation of hundreds to thousands of distinct compounds.

Experimental Protocols

This section provides detailed protocols for the parallel synthesis of a representative compound library based on the Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate scaffold. The protocols are designed for a 96-well plate format.

General Workflow for Parallel Library Synthesis

The overall workflow for the parallel synthesis of a diversified library from the parent scaffold is depicted below.

Parallel Synthesis Workflow cluster_prep Preparation cluster_diversification Diversification Reactions cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Start with Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate dispense Dispense Scaffold Solution to 96-Well Plate start->dispense amide Amide Coupling (Carboxylic Acids) dispense->amide Add Diversifying Reagents reductive Reductive Amination (Aldehydes/Ketones) dispense->reductive Add Diversifying Reagents urea Urea Formation (Isocyanates) dispense->urea Add Diversifying Reagents workup Parallel Work-up (Liquid-Liquid Extraction or SPE) amide->workup reductive->workup urea->workup purification Purification (e.g., Mass-directed HPLC) workup->purification analysis QC Analysis (LC-MS, NMR) purification->analysis storage Compound Plating & Storage analysis->storage

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of a library of amides by coupling Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate with a diverse set of carboxylic acids.

Materials:

  • Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Library of diverse carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in DMF.

    • Prepare a 0.25 M solution of each carboxylic acid in DMF in separate wells of a 96-well plate.

    • Prepare a 0.5 M solution of DIPEA in DMF.

    • Prepare a 0.25 M solution of BOP reagent in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate solution (0.04 mmol).

    • Add 200 µL of the respective carboxylic acid solution (0.05 mmol, 1.25 eq) to each well.

    • Add 160 µL of the DIPEA solution (0.08 mmol, 2.0 eq) to each well.

    • Add 200 µL of the BOP reagent solution (0.05 mmol, 1.25 eq) to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Work-up:

    • Add 1 mL of DCM to each well.

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Seal and shake the block vigorously for 5 minutes.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 1 mL of brine.

    • Transfer the organic layer to a fresh 96-well plate containing anhydrous sodium sulfate.

    • After 30 minutes, filter the solutions into a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis:

    • The crude products can be purified by preparative HPLC with mass-directed fractionation.

    • Analyze the purity and confirm the identity of the final compounds by LC-MS and ¹H NMR.

Protocol 2: Parallel Reductive Amination

This protocol details the synthesis of a library of substituted amines via reductive amination of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate with a diverse set of aldehydes.

Materials:

  • Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in DCE.

    • Prepare a 0.25 M solution of each aldehyde in DCE in separate wells of a 96-well plate.

    • Prepare a solution of 1% acetic acid in DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate solution (0.04 mmol).

    • Add 200 µL of the respective aldehyde solution (0.05 mmol, 1.25 eq) to each well.

    • Add 50 µL of the 1% acetic acid in DCE solution.

    • Shake the reaction block at room temperature for 30 minutes.

    • Add 25 mg of sodium triacetoxyborohydride (0.12 mmol, 3.0 eq) to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 1 mL of DCM to each well.

    • Shake vigorously for 5 minutes.

    • Separate the organic layer and wash with 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification and Analysis:

    • Purify the crude products by preparative HPLC.

    • Characterize the final compounds by LC-MS and ¹H NMR.

Data Presentation

The following tables summarize representative quantitative data for the parallel synthesis of a small, diverse library.

Table 1: Parallel Amide Coupling Yields and Purity

WellCarboxylic AcidProduct Molecular WeightYield (%)Purity (%) (by LC-MS)
A1Benzoic acid358.4985>95
A24-Chlorobenzoic acid392.9382>95
A33-Pyridinecarboxylic acid359.4678>90
A4Acetic acid296.4291>95
A5Cyclohexanecarboxylic acid364.5488>95
B1Phenylacetic acid372.5286>95
B24-Methoxybenzoic acid388.5280>92
B3Thiophene-2-carboxylic acid364.5175>90
B4Isobutyric acid324.4790>95
B51-Adamantanecarboxylic acid416.6283>95

Table 2: Parallel Reductive Amination Yields and Purity

WellAldehydeProduct Molecular WeightYield (%)Purity (%) (by LC-MS)
C1Benzaldehyde344.5275>95
C24-Chlorobenzaldehyde378.9672>95
C33-Pyridinecarboxaldehyde345.4968>90
C4Isovaleraldehyde324.5380>95
C5Cyclohexanecarboxaldehyde350.5678>95
D14-Fluorobenzaldehyde362.5173>95
D22-Naphthaldehyde394.5765>90
D3Furfural334.4670>90
D4Propionaldehyde298.4782>95
D5Cinnamaldehyde370.5667>90

Signaling Pathways and Biological Relevance

Compounds derived from the 1,8-diazaspiro[5.5]undecane scaffold have the potential to interact with a variety of biological targets due to their three-dimensional shape and the diverse functionalities that can be introduced. The derivatized library can be screened against various targets to identify novel modulators of signaling pathways implicated in disease.

Biological Screening Funnel cluster_library Synthesized Library cluster_screening High-Throughput Screening cluster_hits Hit Identification & Validation cluster_leads Lead Optimization library Diverse 1,8-Diazaspiro[5.5]undecane Derivative Library hts Primary High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) library->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: Funnel approach for biological screening.

Potential therapeutic areas for libraries derived from this scaffold include, but are not limited to:

  • Oncology: Targeting kinases, proteases, or protein-protein interactions involved in cancer cell proliferation and survival.

  • Neuroscience: Developing modulators of GPCRs, ion channels, or enzymes implicated in neurological disorders.

  • Infectious Diseases: Discovering novel antibacterial or antiviral agents.

  • Metabolic Diseases: Identifying inhibitors of enzymes involved in metabolic pathways.

The results from HTS campaigns will guide the subsequent steps of hit-to-lead optimization, where structure-activity relationships (SAR) are established to design more potent and selective compounds. The versatility of the Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate scaffold allows for rapid follow-up synthesis of analog libraries to refine the pharmacological profile of initial hits.

Application

Application Notes and Protocols for the Boc Deprotection of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Abstract The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1][2] This document pro...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1][2] This document provides detailed experimental protocols for the deprotection of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate to yield the parent diamine, 1,8-diazaspiro[5.5]undecane. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), which are standard methods for Boc cleavage.[3] These procedures are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 1,8-diazaspiro[5.5]undecane scaffold is a significant structural motif found in various biologically active compounds and natural products. The synthesis of derivatives of this scaffold often requires the use of protecting groups to control regioselectivity during functionalization. The Boc group is an ideal choice for protecting one of the secondary amines in the spirocyclic system.

The deprotection step is a critical final stage to unveil the free diamine for subsequent reactions or biological evaluation. The most common and effective method for Boc deprotection is acidolysis.[3] This process involves the protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an acid salt.[4][5] This application note details two reliable protocols for this transformation.

Deprotection Methodologies & Comparative Data

Acid-catalyzed deprotection is the standard procedure for removing the Boc group. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) often depends on the substrate's sensitivity to the acid strength, the desired salt form of the product, and the preferred work-up procedure. Below is a summary of typical reaction conditions used for Boc deprotection of various amine substrates, which serve as a starting point for the target molecule.

ReagentSolventConcentrationTemperature (°C)Time (h)Typical Work-up
TFA Dichloromethane (DCM)10-50% (v/v)0 to RT1 - 4Evaporation, trituration with ether, or basic wash
HCl 1,4-Dioxane4 MRoom Temperature (RT)1 - 24Evaporation or precipitation of HCl salt
HCl Methanol (MeOH)1.25 M - 4 MRoom Temperature (RT)2 - 16Evaporation, may require ion-exchange chromatography
HCl Ethyl Acetate (EtOAc)1 M - 4 MRoom Temperature (RT)2 - 5Evaporation or filtration of precipitated salt

Experimental Workflow

The general workflow for the Boc deprotection involves dissolving the protected substrate, introducing the acid, monitoring the reaction, and finally, isolating the deprotected product.

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Boc-Protected Spiro-diamine in Anhydrous Solvent (e.g., DCM) B Add Acidic Reagent (e.g., TFA or 4M HCl in Dioxane) at 0°C to RT A->B Reagent Addition C Stir at Room Temperature Monitor by TLC/LC-MS B->C Reaction Progress D Remove Volatiles in vacuo C->D Reaction Complete E Option 1: Triturate with Ether to Precipitate Salt D->E Salt Formation F Option 2: Basic Work-up (e.g., NaHCO3) & Extract Free Amine D->F Neutralization G Isolate Product: Amine Salt or Free Base E->G F->G

Caption: Workflow for Boc deprotection of the spiro-diamine.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. TFA and concentrated HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is highly effective and the volatile nature of both TFA and DCM simplifies product isolation.[6]

Materials and Equipment:

  • Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add TFA (5-10 eq, or as a 25% v/v solution in DCM) to the stirred solution.[6] The reaction generates gas (isobutylene and CO2), so ensure the system is not closed.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • To the resulting residue, add cold diethyl ether and stir or sonicate. This will cause the trifluoroacetate salt of the product to precipitate as a solid.

  • Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum to yield 1,8-diazaspiro[5.5]undecane as its bis-TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is common in pharmaceutical chemistry and directly yields the hydrochloride salt, which is often preferred for its stability and crystalline nature.[7][8][9]

Materials and Equipment:

  • Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (optional, depending on solubility) or use the HCl solution directly as the solvent.

  • To the starting material in a round-bottom flask, add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.[7]

  • Continue stirring for 2-16 hours. Monitor the reaction by TLC or LC-MS. For complete conversion, reactions are sometimes left overnight.[7]

  • Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation if necessary.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1,8-diazaspiro[5.5]undecane as its bis-HCl salt.

Product Isolation and Neutralization

The protocols above yield the diamine as a salt (TFA or HCl). If the free base is required for a subsequent step, a basic work-up can be performed after the initial removal of the acid and solvent.

  • After removing the volatiles (Step 6 in Protocol 1 or Step 5 in Protocol 2), dissolve the crude salt in water or a minimal amount of methanol.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) until the pH is > 9.

  • Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free 1,8-diazaspiro[5.5]undecane.

References

Method

Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate for Preclinical Studies

Introduction Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its spirocyclic diamine core is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. Its spirocyclic diamine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of therapeutic areas. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the two distinct nitrogen atoms, making it a versatile intermediate for drug discovery and development. This document provides a detailed protocol for the multi-gram scale-up synthesis of this compound, suitable for supplying preclinical studies. The synthesis is presented in two main stages: the preparation of the parent diamine, 1,8-diazaspiro[5.5]undecane, followed by its selective mono-N-Boc protection.

Data Presentation

ParameterStep 1: Synthesis of Diethyl 2,2-di(cyanomethyl)malonateStep 2: Synthesis of 3,3-dicarboxy-piperidine-1,5-dicarboxylic acid diethyl esterStep 3: Synthesis of 1,8-Diazaspiro[5.5]undecane-2,7,9-trioneStep 4: Hydrolysis and Decarboxylation to 1,8-diazaspiro[5.5]undecaneStep 5: Selective Mono-Boc ProtectionOverall
Starting Materials Diethyl malonate, Formaldehyde, Potassium cyanideDiethyl 2,2-di(cyanomethyl)malonate3,3-dicarboxy-piperidine-1,5-dicarboxylic acid diethyl ester1,8-Diazaspiro[5.5]undecane-2,7,9-trione1,8-diazaspiro[5.5]undecane-
Key Reagents PiperidineHydrogen, Raney NickelPolyphosphoric acidHydrochloric acidDi-tert-butyl dicarbonate, HCl-
Solvent EthanolEthanol-WaterMethanol, Water-
Reaction Temperature 0 °C to refluxRoom Temperature120-130 °CReflux0 °C to Room Temperature-
Reaction Time 12 hours24 hours4 hours24 hours2 hours-
Yield (%) ~75%~85%~70%~80%~85%~30-40%
Purity (by HPLC) >95%>95%>90%>98% (as dihydrochloride salt)>99%>99%
Scale Multi-gramMulti-gramMulti-gramMulti-gramMulti-gramMulti-gram

Experimental Protocols

Stage 1: Synthesis of 1,8-diazaspiro[5.5]undecane

This multi-step synthesis of the parent diamine is adapted from established routes for similar spirocyclic systems and is designed for scalability.

Step 1: Synthesis of Diethyl 2,2-di(cyanomethyl)malonate

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with diethyl malonate (1.0 mol) and ethanol (200 mL). Cool the mixture to 0-5 °C in an ice-water bath.

  • Addition: Slowly add a solution of 37% aqueous formaldehyde (2.2 mol) and piperidine (0.1 mol) to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Cyanation: Cool the mixture back to 0-5 °C and add a solution of potassium cyanide (2.2 mol) in water (100 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reflux: After the addition, heat the mixture to reflux and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 500 mL of water and 300 mL of diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2,2-di(cyanomethyl)malonate as a colorless oil.

Step 2: Reductive Cyclization to 3,3-dicarboxy-piperidine-1,5-dicarboxylic acid diethyl ester

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr hydrogenator), dissolve the diethyl 2,2-di(cyanomethyl)malonate (0.5 mol) in ethanol (300 mL).

  • Catalyst: Carefully add Raney Nickel (approx. 30 g, 50% slurry in water) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 500 psi and stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Double Cyclization to 1,8-Diazaspiro[5.5]undecane-2,7,9-trione

  • Reaction Setup: Place the crude product from the previous step into a 500 mL round-bottom flask equipped with a mechanical stirrer.

  • Cyclization: Add polyphosphoric acid (approx. 200 g) and heat the mixture to 120-130 °C with vigorous stirring for 4 hours.

  • Work-up: Cool the reaction mixture to about 80 °C and carefully pour it onto 1 kg of crushed ice with stirring.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the trione product.

Step 4: Hydrolysis and Decarboxylation to 1,8-diazaspiro[5.5]undecane

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, suspend the trione (0.2 mol) in 6 M hydrochloric acid (500 mL).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,8-diazaspiro[5.5]undecane dihydrochloride salt as a solid. This can be purified by recrystallization from ethanol/water.

Stage 2: Selective Mono-N-Boc Protection

This protocol is adapted from established methods for the selective protection of diamines.

Step 5: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter, dissolve 1,8-diazaspiro[5.5]undecane dihydrochloride (0.1 mol) in water (100 mL) and methanol (100 mL).

  • pH Adjustment: Cool the solution to 0-5 °C in an ice-water bath. Slowly add a 2 M solution of sodium hydroxide to adjust the pH to approximately 9.5-10.0. This generates the free diamine in situ.

  • Boc Protection: To the cold solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.1 mol) in methanol (50 mL) dropwise over 1 hour, while maintaining the pH between 9.5 and 10.0 by the controlled addition of 2 M NaOH.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) to afford the pure Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate as a white solid.

Visualizations

Caption: Synthetic workflow for the scale-up of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

G Crude Product Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product Characterization Characterization Purification->Characterization HPLC HPLC Characterization->HPLC NMR NMR Characterization->NMR MS MS Characterization->MS

Caption: General experimental workflow for purification and characterization.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 1,8-diaz...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction: The reaction may not have proceeded to completion.Extend the reaction time at the recommended temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Increased product formation observed on TLC/LC-MS.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.Gradually increase the reaction temperature in 5-10°C increments, while monitoring for product formation and potential side products.An optimal temperature will be identified where the reaction rate is maximized with minimal side product formation.
Reagent Degradation: Key reagents, such as the Boc-anhydride or the starting spirodiamine, may have degraded due to improper storage.Use fresh, unopened reagents. Ensure reagents are stored under the recommended conditions (e.g., cool, dry, and inert atmosphere).Improved reaction yield with fresh reagents.
Catalyst Inefficiency: If a catalyst is used in a preceding step to form the spirodiamine, it may be poisoned or inactive.For reactions involving catalysts like Palladium on carbon (Pd/C), ensure the catalyst is of high quality and used in the correct amount.[1]Efficient reaction with a properly functioning catalyst.
Product Lost During Workup: The product may be lost during the extraction or purification steps.Check the aqueous layer for your product if it has unexpected solubility.[2] Be cautious with pH adjustments during workup as the product may be sensitive to strong acids or bases.[2]Recovery of the product from the aqueous phase or prevention of degradation.

Issue 2: Formation of Multiple Products/Impurities

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Side Reactions: Unwanted side reactions, such as the formation of an enamine, can occur.[1] | Adjust reaction conditions to favor the desired product. This may include lowering the reaction temperature or changing the solvent. | Reduction or elimination of side product formation. | | Di-Boc Protected Product: Both nitrogen atoms of the diazaspirocycle may have reacted with the Boc-anhydride. | Use a stoichiometric amount of Boc-anhydride (1.0-1.1 equivalents) relative to the starting 1,8-diazaspiro[5.5]undecane. Add the Boc-anhydride slowly to the reaction mixture. | Selective mono-Boc protection of the desired nitrogen. | | Starting Material Impurities: Impurities in the starting 1,8-diazaspiro[5.5]undecane will lead to impurities in the final product. | Purify the starting spirodiamine before use, for example, by distillation or column chromatography. | A cleaner reaction profile with fewer impurities. |

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic procedure for tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A1: A common method involves the selective protection of one of the secondary amines of 1,8-diazaspiro[5.5]undecane with di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (spirodiamine) and the Boc-protected product will have different Rf values, allowing for easy visualization of the reaction's progress.

Q3: My reaction seems to stall and does not go to completion. What should I do?

A3: If the reaction stalls, consider adding a slight excess of Boc-anhydride (an additional 0.1 equivalents). If that does not help, ensure your solvent is anhydrous, as water can react with the Boc-anhydride. You can also try gently heating the reaction mixture to 30-40°C.

Q4: I am observing a significant amount of the di-protected product. How can I improve the selectivity for the mono-protected product?

A4: To improve mono-protection selectivity, you can try the following:

  • Slow Addition: Add a solution of Boc-anhydride dropwise to the solution of the diamine over a prolonged period (e.g., 1-2 hours).

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature).

  • Solvent Choice: The choice of solvent can influence selectivity. Experiment with different aprotic solvents like THF, DCM, or acetonitrile.

Q5: What is the best way to purify the final product?

A5: The product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired mono-Boc protected product from the starting diamine and the di-Boc protected byproduct.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in anhydrous dichloromethane (DCM) (10 mL per 1 g of diamine) under a nitrogen atmosphere.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride) (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (Mobile phase: 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Product 1,8-Diazaspiro[5.5]undecane 1,8-Diazaspiro[5.5]undecane Reaction_Mixture Reaction in DCM 1,8-Diazaspiro[5.5]undecane->Reaction_Mixture Boc-Anhydride Boc-Anhydride Boc-Anhydride->Reaction_Mixture Workup Solvent Evaporation Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate Purification->Final_Product

Caption: Synthetic workflow for tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Troubleshooting_Logic Start Low Yield or Impurities Detected Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Extend Time / Increase Temp Incomplete->Action_Incomplete Check_Impurities Analyze Impurity Profile Complete->Check_Impurities Side_Products Side Products Present Check_Impurities->Side_Products Workup_Loss Product Lost in Workup? Check_Impurities->Workup_Loss Purification_Issue Purification Ineffective Check_Impurities->Purification_Issue Action_Side_Products Optimize Conditions (Temp, Stoichiometry) Side_Products->Action_Side_Products Action_Workup Analyze Aqueous Layer / Adjust pH Workup_Loss->Action_Workup Action_Purification Optimize Chromatography Purification_Issue->Action_Purification

Caption: A troubleshooting decision tree for synthesis optimization.

References

Optimization

Technical Support Center: Purification of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Frequently Asked Questions (FAQs) Q1: What are the general methods for purifying Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate? A1: Standard purification techniques for organic compounds can be applied.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general methods for purifying Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A1: Standard purification techniques for organic compounds can be applied. These include:

  • Column Chromatography: This is a common method for separating the target compound from impurities.

  • Crystallization/Recrystallization: This can be an effective method for obtaining highly pure material, provided a suitable solvent system is identified.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-labile impurities.

  • Distillation: While less common for this type of compound due to its relatively high boiling point, it might be applicable under high vacuum.

A patent mentioning the use of this compound suggests that conventional chemical methods such as extraction, concentration, crystallization, filtration, recrystallization, and various chromatographic methods are applicable for purification of related compounds[1].

Q2: What are the likely impurities in a crude sample of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A2: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities could include:

  • Unreacted starting materials: Depending on the synthesis, these could be various piperidine or pyridine derivatives.

  • By-products: Side reactions can lead to structurally related impurities.

  • Solvents: Residual solvents from the reaction or work-up.

  • Reagents: Excess reagents used in the synthesis.

Q3: My purified "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" is an oil, but I have seen it listed as a solid. How can I solidify it?

A3: It is not uncommon for highly pure compounds to exist as oils or low-melting solids. To induce solidification, you can try:

  • Trituration: Stirring the oil with a non-polar solvent in which the compound is insoluble (e.g., hexanes, pentane) can sometimes induce crystallization.

  • Seed Crystal: If you have a small amount of solid material, adding it to the oil can initiate crystallization.

  • High Vacuum: Removing all residual solvent under a high vacuum can sometimes lead to solidification.

  • Conversion to a salt: The hydrochloride salt of this compound is commercially available and is likely a stable, crystalline solid. Treatment of a solution of the free base with HCl in a suitable solvent (e.g., diethyl ether, dioxane) would likely yield the hydrochloride salt.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography The compound is highly polar and is sticking to the silica gel.- Use a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane).- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve recovery.
Oily product after purification The compound may be very pure but has a low melting point, or there are residual solvents.- Ensure all solvents are removed under high vacuum.- Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization.- Consider converting the free base to its hydrochloride salt for easier handling as a solid.
Multiple spots on TLC after purification The purification method was not effective, or the compound is degrading.- Re-purify using a different chromatography eluent system or a different purification technique (e.g., recrystallization).- Check the stability of the compound under the purification conditions (e.g., prolonged exposure to silica gel).
Difficulty finding a suitable recrystallization solvent The compound may be highly soluble in most common solvents.- Try a solvent/anti-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, then allow to cool.- Experiment with a wide range of solvents of varying polarities.

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized.

Protocol 1: Column Chromatography Purification

This protocol is based on general practices for similar compounds.

  • Slurry Preparation: Dissolve the crude "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., 95:5 DCM:Methanol).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in DCM (e.g., starting from 2% methanol and gradually increasing to 10%). To mitigate issues with the basic nitrogen atoms, 0.5-1% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified free base of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any excess HCl and solvent.

  • Drying: Dry the solid under vacuum to obtain the hydrochloride salt.

Data Presentation

Table 1: Physical Properties of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

PropertyValue
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
Boiling Point (Predicted) 363.5 ± 35.0 °C at 760 mmHg
Density (Predicted) 1.1 ± 0.1 g/cm³

Note: The boiling point and density are predicted values and should be used as a guide.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product chromatography Column Chromatography crude->chromatography extraction Liquid-Liquid Extraction crude->extraction pure_oil Pure Product (Oil) chromatography->pure_oil crystallization Crystallization / Recrystallization pure_solid Pure Product (Solid) crystallization->pure_solid extraction->chromatography pure_oil->crystallization hcl_salt Hydrochloride Salt Formation pure_oil->hcl_salt final_product Final Crystalline Product pure_solid->final_product hcl_salt->final_product

Caption: A generalized workflow for the purification of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Purified Product is_oil Is the product an oil? start->is_oil is_impure Is the product impure by TLC/NMR? is_oil->is_impure Yes solid_product Solid Product is_oil->solid_product No triturate Triturate with non-polar solvent is_impure->triturate No repurify Re-purify (e.g., different chromatography conditions) is_impure->repurify Yes hcl_form Form Hydrochloride Salt triturate->hcl_form triturate->solid_product hcl_form->solid_product repurify->start

Caption: A decision tree for troubleshooting common issues in the purification process.

References

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl 1,8-diazaspiro[5.5]...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A1: While various proprietary methods exist, a common academic approach involves a multi-step synthesis. A key strategic element often includes the formation of the spirocyclic core via intramolecular cyclization, followed by protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group. One plausible route involves the reaction of N-Boc-4-piperidone with a suitable three-carbon chain synthon followed by reductive amination and cyclization.

Q2: What are the most common byproducts observed during the synthesis?

A2: The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions. However, some common classes of impurities include:

  • Di-Boc protected species: Over-protection of both nitrogen atoms can occur.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials.

  • Products of side reactions: Depending on the intermediates, side reactions such as enamine formation from iminium ions can occur.[1]

  • Isomeric byproducts: If the cyclization step is not perfectly regioselective, other spirocyclic isomers might form in small quantities.

Q3: How can I minimize the formation of the di-Boc protected byproduct?

A3: To minimize the formation of the di-Boc protected byproduct, it is crucial to control the stoichiometry of the Boc-anhydride ((Boc)₂O). Using a slight excess (1.0-1.1 equivalents) of the protecting agent is generally sufficient. Additionally, carrying out the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitoring the reaction progress by TLC or LC-MS can help in stopping the reaction once the mono-Boc product is predominantly formed. A facile route for mono-Boc protection of symmetrical diamines involves the sequential addition of 1 mole of HCl and 1 mole of (Boc)₂O, followed by neutralization.

Q4: What are the recommended purification techniques for the final product?

A4: The final product is typically a solid or a high-boiling oil. The most effective purification method is flash column chromatography on silica gel.[2] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is often effective in separating the desired product from less polar byproducts and more polar impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in one or more steps.- Ensure all reagents are pure and dry.- Optimize reaction times and temperatures for each step.- Monitor reactions by TLC or LC-MS to confirm completion.
Product loss during workup or purification.- Use care during extractions to avoid loss in the aqueous layer.- Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
Presence of a Major, Less Polar Byproduct Formation of the di-Boc protected compound.- Reduce the equivalents of (Boc)₂O used.- Add the (Boc)₂O solution slowly to the reaction mixture at a lower temperature (0 °C).
Presence of a Major, More Polar Byproduct Incomplete cyclization or hydrolysis of the Boc group.- For incomplete cyclization, consider extending the reaction time or using a more effective catalyst/reagent.- To avoid Boc group hydrolysis, ensure all workup and purification steps are performed under neutral or slightly basic conditions. Acidic conditions can lead to deprotection.
Multiple Unidentified Spots on TLC Complex side reactions or degradation of product.- One possible side reaction is the formation of an enamine by deprotonation of an iminium ion intermediate.[1]- Re-evaluate the stability of intermediates and the final product under the reaction and purification conditions.- Consider alternative synthetic routes that may offer cleaner transformations.

Experimental Protocols

Illustrative Protocol: Boc Protection of 1,8-diazaspiro[5.5]undecane

This protocol describes a general method for the selective mono-Boc protection of a diamine, which is a crucial step in the synthesis of the target compound.

  • Dissolution: Dissolve 1,8-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent to the cooled solution of the diamine over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the mono-protected product.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Visual Guides

Experimental Workflow for Boc Protection

G Experimental Workflow: Mono-Boc Protection cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification dissolve Dissolve Diamine in DCM cool Cool to 0 °C dissolve->cool add_boc Slowly Add (Boc)₂O Solution cool->add_boc react Stir at Room Temperature (4-12h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate extract Aqueous Workup concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for the mono-Boc protection step.

Troubleshooting Logic for Byproduct Formation

G Troubleshooting Byproduct Formation cluster_impurities Impurity Profile cluster_solutions Potential Solutions start Analyze Crude Product by TLC/LC-MS less_polar Major Less Polar Byproduct? start->less_polar more_polar Major More Polar Byproduct? less_polar->more_polar No sol_less_polar Reduce (Boc)₂O equivalents Lower reaction temperature less_polar->sol_less_polar Yes multiple_spots Multiple Minor Byproducts? more_polar->multiple_spots No sol_more_polar Extend reaction time for cyclization Ensure neutral/basic workup more_polar->sol_more_polar Yes sol_multiple Re-evaluate reaction conditions Consider alternative synthetic route multiple_spots->sol_multiple Yes end end multiple_spots->end No - Process OK

Caption: Decision tree for troubleshooting common byproducts.

References

Optimization

Technical Support Center: Protecting Group Strategies for Diazaspiro[5.5]undecane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane scaffolds. The foll...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazaspiro[5.5]undecane scaffolds. The following information is designed to address specific issues that may be encountered during the protection and deprotection of the nitrogen atoms within this versatile heterocyclic system.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and manipulation of protected diazaspiro[5.5]undecanes.

Problem 1: Low Yield of Mono-Boc-Protected Diazaspiro[5.5]undecane

Question: I am trying to perform a mono-Boc protection on a diazaspiro[5.5]undecane, but I am getting a low yield of the desired product, with significant amounts of di-protected and unreacted starting material. What can I do to improve the selectivity for mono-protection?

Answer:

Achieving selective mono-protection of symmetrical diamines like diazaspiro[5.5]undecane can be challenging due to the similar reactivity of the two nitrogen atoms. Here are several strategies to improve the yield of the mono-Boc-protected product:

  • Control Stoichiometry: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diazaspiro[5.5]undecane is crucial. While using a slight excess of the diamine can favor mono-protection, some methods achieve high selectivity with a 1:1 molar ratio.

  • Slow Addition: Adding the (Boc)₂O solution dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) can help to minimize the formation of the di-protected byproduct.

  • Mono-Protonation Strategy: A highly effective method is to selectively deactivate one of the amino groups by protonation. This can be achieved by adding one equivalent of an acid to form the mono-hydrochloride salt of the diamine before the addition of (Boc)₂O. The protonated amine is unreactive towards electrophilic attack.

    • In-situ HCl Generation: Instead of using HCl gas, one equivalent of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) can be added to anhydrous methanol to generate one equivalent of HCl in situ. This is a more convenient and controllable method.

  • Flow Chemistry: For precise control over stoichiometry and reaction time, microreactor technology can be employed to enhance the yield of the mono-protected product.

Problem 2: Difficulty in Purifying the Mono-Boc-Protected Product

Question: I have a mixture of unreacted diazaspiro[5.5]undecane, the mono-Boc-protected product, and the di-Boc-protected byproduct. I am finding it difficult to separate them by column chromatography. What is an effective purification strategy?

Answer:

The similar polarities of the starting material, mono-protected, and di-protected products can indeed make chromatographic separation challenging. An acid-base extraction is a highly effective method for purification:

  • Acidification: Dissolve the crude reaction mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The unreacted diamine and the mono-Boc-protected product, both having a basic nitrogen, will be protonated and move into the aqueous layer. The neutral di-Boc-protected byproduct will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the di-Boc byproduct can be discarded or the di-Boc product can be isolated if desired.

  • Basification: Wash the aqueous layer with a fresh organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities. Then, basify the aqueous layer to a pH > 12 with a strong base (e.g., 2M NaOH). This will deprotonate the desired mono-Boc-protected product and the unreacted diamine.

  • Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., dichloromethane). The combined organic layers will contain the purified mono-Boc-protected product and the unreacted diamine.

  • Final Purification: If necessary, the unreacted diamine can be removed by further purification techniques such as column chromatography, which is often easier after the removal of the di-Boc byproduct.

Problem 3: Incomplete Boc Deprotection or Side Reactions

Question: I am trying to deprotect a Boc-protected diazaspiro[5.5]undecane using trifluoroacetic acid (TFA), but the reaction is either incomplete or I am observing side reactions. How can I optimize the deprotection step?

Answer:

Incomplete deprotection or the formation of side products during Boc removal can be addressed by optimizing the reaction conditions:

  • TFA Concentration and Reaction Time: The concentration of TFA and the reaction time are critical. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically sufficient. The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting material. For more resistant Boc groups, neat TFA can be used, but this increases the risk of side reactions.

  • Use of Scavengers: During Boc cleavage, a reactive tert-butyl cation is formed, which can lead to undesired alkylation of nucleophilic residues in the molecule. To prevent this, scavengers are often added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) and water. A typical cleavage cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Work-up Procedure: After the reaction is complete, the excess TFA and solvent should be removed under reduced pressure. The residue should then be redissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as this will evolve CO₂, which can cause pressure buildup.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for diazaspiro[5.5]undecanes, and how do I choose the right one?

A1: The most common N-protecting groups for diazaspiro[5.5]undecanes are carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal protection.

  • Boc: Stable to a wide range of conditions but is readily removed with strong acids (e.g., TFA, HCl). It is a good choice when subsequent reactions are performed under basic or neutral conditions.

  • Cbz: Stable to acidic and basic conditions but is removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is useful when acid- or base-labile groups need to be preserved.

  • Fmoc: Stable to acidic conditions but is labile to bases (e.g., piperidine in DMF). It is often used in solid-phase peptide synthesis in an orthogonal strategy with acid-labile side-chain protecting groups.

The selection of a protecting group is guided by the need to selectively deprotect one nitrogen in the presence of other protected functional groups. This is known as an orthogonal strategy . For example, if a diazaspiro[5.5]undecane is protected with both Boc and Cbz on the two different nitrogens, the Boc group can be removed with acid while the Cbz group remains intact, allowing for selective functionalization of the first nitrogen. Subsequently, the Cbz group can be removed by hydrogenolysis to functionalize the second nitrogen.

Q2: How can I achieve selective N-alkylation of a mono-protected diazaspiro[5.5]undecane?

A2: Once you have successfully prepared a mono-protected diazaspiro[5.5]undecane (e.g., mono-Boc-protected), the remaining free secondary amine can be selectively alkylated using standard procedures. A common method is reductive amination, where the mono-protected diazaspiro[5.5]undecane is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB). Alternatively, direct alkylation with an alkyl halide in the presence of a base can be employed.

Q3: Are there any specific safety precautions I should take when working with reagents for protection and deprotection?

A3: Yes, several reagents used in protecting group chemistry are hazardous and require careful handling:

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic acid (TFA): Is a strong, corrosive acid. It should be handled with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.

  • Catalytic Hydrogenation Reagents (e.g., Pd/C): Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care and do not allow the catalyst to dry out completely.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for Diazaspiro[5.5]undecanes

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality with BocTypical Yield (Protection)Typical Yield (Deprotection)
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., NaHCO₃, Et₃N), in a solvent like DCM or THF/waterStrong acid (e.g., TFA, HCl)->90%>95%
BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO₃), in a solvent like THF/waterCatalytic Hydrogenolysis (H₂, Pd/C)Excellent>90%>95%
9-FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), in a solvent like DMFBase (e.g., 20% piperidine in DMF)Excellent>90%>95%

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Diazaspiro[5.5]undecane via In-situ Mono-hydrochloride Formation

This protocol describes a general method for the selective mono-Boc protection of a symmetrical diazaspiro[5.5]undecane.

  • Materials:

    • Diazaspiro[5.5]undecane (1.0 equiv)

    • Anhydrous Methanol (MeOH)

    • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

    • Water (H₂O)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the diazaspiro[5.5]undecane (1.0 equiv) in anhydrous methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add water (approximately 1 mL per mmol of diamine) to the reaction mixture.

    • Add a solution of (Boc)₂O (1.0 equiv) in methanol to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Add water to the residue and wash with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazaspiro[5.5]undecane.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general method for the deprotection of a Boc-protected diazaspiro[5.5]undecane.

  • Materials:

    • Boc-protected diazaspiro[5.5]undecane

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Triisopropylsilane (TIS) (optional scavenger)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected diazaspiro[5.5]undecane in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA (typically 20-50% v/v) dropwise to the stirred solution. If using a scavenger, add TIS (e.g., 2.5% v/v) to the TFA/DCM mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected diazaspiro[5.5]undecane.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Selective Mono-Protection cluster_intermediate Mono-Protected Intermediate cluster_functionalization Selective Functionalization cluster_deprotection Deprotection cluster_final Final Product start Diazaspiro[5.5]undecane protection 1. Add 1 eq. Me3SiCl in MeOH 2. Add 1 eq. (Boc)2O start->protection intermediate Mono-Boc-Diazaspiro[5.5]undecane protection->intermediate functionalization Alkylation or Acylation of free NH intermediate->functionalization deprotection TFA/DCM functionalization->deprotection final_product Functionalized Diazaspiro[5.5]undecane deprotection->final_product

Caption: Experimental workflow for selective functionalization of diazaspiro[5.5]undecane.

logical_relationship cluster_orthogonal Orthogonal Strategy Required? cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection start Need to protect a Diazaspiro[5.5]undecane? orthogonal_q Selective deprotection of multiple groups needed? start->orthogonal_q Yes boc Use Boc (Acid Labile) start->boc No orthogonal_q->boc Acid-stable groups present cbz Use Cbz (Hydrogenolysis) orthogonal_q->cbz Acid/Base-stable groups present fmoc Use Fmoc (Base Labile) orthogonal_q->fmoc Acid-stable groups present

Caption: Decision tree for selecting a protecting group for diazaspiro[5.5]undecane.

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of Tert-butyl 1,8-diazaspiro[5.5]unde...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges, particularly low yields, encountered during the synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate can arise from several factors, from incomplete reactions to side product formation. This guide addresses specific issues in a question-and-answer format.

Question 1: The initial formation of the spirocyclic diamine, 1,8-diazaspiro[5.5]undecane, is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the formation of the core 1,8-diazaspiro[5.5]undecane structure are often attributed to incomplete cyclization, side reactions, or difficult purification.

  • Ineffective Mixing and Reagent Insolubility: In solid-liquid phase reactions, poor mixing can lead to unreacted starting materials. For instance, if using a base like potassium carbonate that is not fully dissolved, it may not effectively deprotonate the necessary intermediates.[1]

    • Solution: Employ vigorous stirring, potentially with an overhead mechanical stirrer, and use finely powdered reagents to maximize surface area.[1] Consider switching to a stronger organic base that is soluble in the reaction solvent, such as DIPEA (N,N-Diisopropylethylamine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to create a homogeneous reaction mixture.[1]

  • Side Reactions: A potential side reaction is the formation of an enamine through the deprotonation of an iminium ion intermediate, which can compete with the desired cyclization.[2]

    • Solution: Careful control of reaction temperature and the choice of reducing agent during cyclization can minimize this. Milder reducing agents may be more selective.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reaction rate and solubility of intermediates.

    • Solution: If reagents are not dissolving sufficiently, consider a more polar aprotic solvent like DMSO or DMF.[1] However, be mindful that solvent choice can also influence the rate of side reactions.

Question 2: The mono-Boc protection of 1,8-diazaspiro[5.5]undecane is inefficient, leading to a mixture of unprotected, mono-protected, and di-protected products. How can I improve the selectivity for the mono-protected product?

Answer:

Selective mono-Boc protection of symmetrical diamines can be challenging. Direct mono-carbamoylation is often inefficient.[2]

  • Statistical Distribution: Simply using one equivalent of di-tert-butyl dicarbonate (Boc₂O) will likely result in a statistical mixture of products.

  • Solution 1: Selective Deprotection: A more controlled approach is to perform a di-protection of the diamine, followed by a selective deprotection of one of the Boc groups.[2] This multi-step process can offer higher purity of the final mono-protected product.

  • Solution 2: "One-Pot" Mono-Protection using an HCl Source: A simple and efficient protocol for selective mono-Boc protection involves the in-situ generation of the diamine monohydrochloride salt.[3][4]

    • Treat the diamine with one equivalent of an HCl source, such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), in an anhydrous solvent like methanol at 0 °C.[3][4]

    • This protonates one of the amine groups, rendering it less nucleophilic.

    • The subsequent addition of Boc₂O will then selectively react with the remaining free amine.[4]

Frequently Asked Questions (FAQs)

Q1: What are some alternative synthetic routes to 1,8-diazaspiro[5.5]undecane derivatives if my current method consistently fails?

A1: Several alternative strategies have been developed for the synthesis of similar spirocyclic diamines. One approach involves a two-directional synthesis.[5] Another powerful method is the dearomatizing intramolecular diamination of phenols, which can construct complex spirocyclic systems in a single step.[6][7][8][9] For the specific 1,8-diazaspiro[5.5]undecane system, asymmetric synthesis routes have been developed starting from 2-cyano-6-phenyloxazolopiperidine.[2]

Q2: Are there any specific catalysts that can improve the efficiency of the cyclization step?

A2: While the provided literature does not specify catalysts for the direct synthesis of the parent 1,8-diazaspiro[5.5]undecane, related hydrogenolysis reactions for similar structures often utilize Palladium on carbon (Pd/C).[2] The choice and quality of the catalyst can be critical. For reductions involving hydrazine, the quality of the Pd/C catalyst is paramount, and alternative conditions like using ammonium formate with Pd/C in refluxing ethanol could be investigated if the reduction is inefficient.[1]

Q3: How critical is the purity of the starting materials and solvents?

A3: Extremely critical. The presence of moisture or other nucleophiles can consume reagents and lead to unwanted side products. For instance, in the Boc protection step, water can hydrolyze the Boc anhydride. It is recommended to use anhydrous solvents and properly dried starting materials.

Quantitative Data Summary

ParameterConditionExpected OutcomeReference
Mono-Boc Protection
Reagent Ratio1 eq. Diamine, 1 eq. Me₃SiCl, 1 eq. Boc₂OHigh yield of mono-protected product[3][4]
SolventAnhydrous MethanolGood solubility for reagents[4]
Temperature0 °C to Room TemperatureControlled reaction[4]
Spirocyclization (General)
BaseFinely powdered K₂CO₃ or soluble organic bases (DBU, DIPEA)Improved reaction rate and completion[1]
SolventAprotic polar solvents (DMF, DMSO)Enhanced solubility of reagents[1]
StirringVigorous (e.g., overhead stirrer)Ensures effective mixing[1]

Key Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,8-diazaspiro[5.5]undecane

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4]

  • Preparation: In a round-bottom flask, dissolve 1,8-diazaspiro[5.5]undecane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Protonation: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl chloride (Me₃SiCl) (1 equivalent) dropwise while stirring. Allow the mixture to warm to room temperature.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol to the reaction mixture. Stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and wash with a nonpolar solvent like ethyl ether to remove any di-Boc byproduct. Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH).

  • Extraction: Extract the product from the basic aqueous layer with an organic solvent such as dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate. Further purification may be achieved by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow cluster_spiro Troubleshooting Spirocyclization cluster_boc Troubleshooting Mono-Boc Protection start Low Yield Observed step1 Identify Synthesis Step with Low Yield start->step1 step2a Spirocyclization Step step1->step2a e.g., Diamine formation step2b Mono-Boc Protection Step step1->step2b e.g., Boc addition issue1 Incomplete Reaction? step2a->issue1 issue2 Poor Selectivity? step2b->issue2 sol1a Use Finely Powdered Base issue1->sol1a sol1b Switch to Soluble Organic Base (DBU/DIPEA) issue1->sol1b sol1c Employ Vigorous Stirring issue1->sol1c sol1d Change to More Polar Solvent (DMF/DMSO) issue1->sol1d end Yield Improved sol1a->end sol1b->end sol1c->end sol1d->end sol2a Use 'One-Pot' HCl Source Method (Me3SiCl) issue2->sol2a sol2b Consider Di-protection then Selective Mono-deprotection issue2->sol2b sol2a->end sol2b->end

Caption: Troubleshooting workflow for low yield synthesis.

Mono_Boc_Protection_Pathway Diamine 1,8-Diazaspiro[5.5]undecane (H2N-R-NH2) HCl_source + 1 eq. Me3SiCl (in Anhydrous MeOH, 0°C) Diamine->HCl_source Mono_Salt Mono-protonated Diamine (H2N-R-NH3+Cl-) HCl_source->Mono_Salt Boc_Anhydride + 1 eq. Boc2O Mono_Salt->Boc_Anhydride Product Mono-Boc Protected Product (BocHN-R-NH3+Cl-) Boc_Anhydride->Product Workup Basic Workup (NaOH) Product->Workup Final_Product Final Product (BocHN-R-NH2) Workup->Final_Product

Caption: Selective mono-Boc protection pathway.

References

Optimization

Technical Support Center: Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and its Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its derivatives. This reso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and its derivatives.

Issue 1: Unexpected Deprotection of the Boc Group

Answer: Accidental deprotection of the tert-butoxycarbonyl (Boc) group is a common issue, as it is sensitive to acidic conditions.[1][2] The spirocyclic nature of the diamine core is unlikely to significantly alter the fundamental acid lability of the Boc group.

Potential Causes and Solutions:

  • Acidic Reagents or Solvents: Ensure that all reagents and solvents used in your reaction are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Solution: Use freshly distilled or inhibitor-free solvents. Consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any trace acids.

  • Acidic Reaction Conditions: Your reaction may be generating acidic byproducts.

    • Solution: Monitor the pH of your reaction mixture. If it becomes acidic, consider using a buffered system or adding an acid scavenger.

  • Inappropriate Storage: Storing the compound in a non-inert atmosphere can lead to gradual degradation.

    • Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.

Issue 2: Incomplete Boc Deprotection

Question: I am trying to remove the Boc group using standard conditions (e.g., TFA in DCM), but the reaction is incomplete. What should I do?

Answer: While the Boc group is generally easy to remove with strong acids, incomplete deprotection can occur.[1][2]

Potential Causes and Solutions:

  • Insufficient Acid: The amount of acid may be insufficient to fully deprotect the substrate.

    • Solution: Increase the equivalents of acid or use a stronger acid. For example, if 20% TFA in DCM is not effective, you can try 50% TFA or neat TFA.

  • Short Reaction Time: The deprotection reaction may require more time to go to completion.

    • Solution: Extend the reaction time and monitor the progress by TLC, LC-MS, or NMR.

  • Steric Hindrance: While less common for the Boc group, the spirocyclic structure could potentially hinder the approach of the acid to the carbamate.

    • Solution: In addition to increasing reaction time and acid concentration, consider elevating the reaction temperature cautiously (e.g., to 40 °C).

Issue 3: Formation of Side Products During Boc Deprotection

Question: After Boc deprotection, I observe several side products in my reaction mixture. What are they, and how can I avoid them?

Answer: A potential issue with Boc deprotection is the formation of a tert-butyl cation intermediate, which can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[3]

Potential Side Products and Prevention:

  • N-tert-butylation: The newly deprotected secondary amine can be alkylated by the tert-butyl cation.

  • O-tert-butylation: If your derivative contains a hydroxyl group, it can be alkylated.

  • Alkylation of other nucleophiles: Other nucleophilic functional groups in your molecule could be susceptible to tert-butylation.

Solutions:

  • Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES)

    • Anisole

    • Thioanisole

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A1: To ensure stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8 °C. Avoid exposure to moisture and acidic vapors.

Q2: Is Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate stable in common organic solvents?

A2: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) at room temperature for short periods. However, long-term storage in solution is not recommended. For prolonged storage, it is best to keep the compound as a solid under an inert atmosphere. Chlorinated solvents should be used with caution as they can contain or generate acidic impurities that can lead to Boc group cleavage.

Q3: What is the expected stability of the free secondary amine on the spirocyclic core?

A3: The secondary amine at the 8-position is a typical aliphatic amine and is expected to be stable under neutral and basic conditions. It will readily react with electrophiles and can be protonated under acidic conditions. Its basicity should be comparable to other cyclic secondary amines.

Q4: Can I perform reactions on the free secondary amine without affecting the Boc-protected amine?

A4: Yes, the Boc group is stable to most nucleophilic and basic conditions, allowing for selective functionalization of the free secondary amine.[1] You can perform reactions such as acylation, alkylation, and reductive amination on the secondary amine without affecting the Boc protecting group.

Q5: Are there any known incompatibilities of this compound?

A5: Avoid strong oxidizing agents and strong acids. The Boc group is labile to strong acids, and the diamine core can be oxidized.

Quantitative Data Summary

The following table summarizes illustrative stability data for a generic Boc-protected spirocyclic diamine under various conditions. This data is for exemplary purposes and may not represent the exact behavior of all derivatives.

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradation Product
1 M HCl in Dioxane251>95%Deprotected Diamine
50% TFA in DCM251>95%Deprotected Diamine
1 M NaOH in MeOH/H₂O2524<1%No significant degradation
Neat4072<2%No significant degradation
Air, ambient light251685-10%Oxidative byproducts

Experimental Protocols

Protocol 1: Standard Boc Deprotection

  • Dissolve the Boc-protected spirocyclic diamine (1 equivalent) in dichloromethane (DCM, approximately 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene or DCM) several times to remove excess TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Monitoring Stability in Solution

  • Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Divide the stock solution into several vials.

  • Store the vials under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from a vial.

  • Analyze the aliquot by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

  • Quantify the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the stability profile.

Visualizations

decomposition_pathway Boc_amine Boc-Protected Spiro-Diamine Protonated_carbamate Protonated Carbamate Intermediate Boc_amine->Protonated_carbamate + H⁺ Carbamic_acid Carbamic Acid Intermediate Protonated_carbamate->Carbamic_acid - tBu⁺ tBu_cation tert-Butyl Cation Protonated_carbamate->tBu_cation Deprotected_amine Deprotected Spiro-Diamine Carbamic_acid->Deprotected_amine - CO₂ CO2 CO₂ Carbamic_acid->CO2 Isobutene Isobutene tBu_cation->Isobutene - H⁺

Caption: Acid-catalyzed decomposition pathway of a Boc-protected amine.

troubleshooting_workflow start Unexpected Side Product Observed check_mw Check Mass Spectrum of Side Product start->check_mw is_tbutylated Mass consistent with t-Butylation? check_mw->is_tbutylated add_scavenger Add Scavenger (e.g., TES, Anisole) is_tbutylated->add_scavenger Yes other_side_reaction Investigate Other Possible Side Reactions (e.g., oxidation, rearrangement) is_tbutylated->other_side_reaction No end Problem Resolved add_scavenger->end

Caption: Troubleshooting workflow for side product formation during Boc deprotection.

storage_decision_tree start Select Storage Conditions duration Storage Duration? start->duration short_term Short-term (< 1 week) duration->short_term Short long_term Long-term (> 1 week) duration->long_term Long solid_or_solution Solid or Solution? short_term->solid_or_solution solid_storage Store as solid under inert gas at 2-8 °C long_term->solid_storage solid_or_solution->solid_storage Solid solution_storage Store in aprotic solvent at -20 °C under inert gas solid_or_solution->solution_storage Solution

Caption: Decision tree for selecting appropriate storage conditions.

References

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Substituted Diazaspiro[5.5]undecanes

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successfu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful diastereoselective synthesis of substituted diazaspiro[5.5]undecanes.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of substituted diazaspiro[5.5]undecanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors can I adjust to improve the diastereoselectivity?

A: Low diastereoselectivity is a common issue and can often be addressed by systematically optimizing the reaction conditions. Several factors can influence the stereochemical outcome of the cyclization reaction.

  • Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing the transition state of the reaction. A screening of solvents with varying polarities is recommended. For instance, in some [3+2] cycloaddition reactions, highly polar protic solvents like ethanol have been shown to enhance diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer by increasing the energy difference between the diastereomeric transition states. Conversely, higher temperatures can sometimes lead to an equilibrium of diastereomers, resulting in lower diastereomeric ratios (d.r.).

  • Lewis Acid/Catalyst System: The choice of Lewis acid or catalyst is critical. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands can induce high diastereoselectivity. The stoichiometry of the Lewis acid can also be crucial, with some substrates requiring stoichiometric or even excess amounts to ensure full activation.

  • Steric Hindrance: The steric bulk of substituents on your starting materials can significantly influence the facial selectivity of the cyclization. If possible, modifying the steric environment of the substrates can be a powerful strategy to improve diastereoselectivity.

  • Rate of Addition: Slow, dropwise addition of one reagent to another using a syringe pump can help maintain low concentrations of reactive intermediates, which can prevent side reactions and improve selectivity.

Issue 2: Low or No Product Yield

Q: I am observing very low yields or no formation of the desired diazaspiro[5.5]undecane. What are the likely causes and how can I troubleshoot this?

A: Low or no yield can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

  • Reagent Quality and Stability: Ensure all reagents are pure and anhydrous, as moisture can quench catalysts and reagents. Some reagents, like Grignard reagents or organolithiums, are highly sensitive to air and moisture and require careful handling under an inert atmosphere. The stability of starting materials and intermediates under the reaction conditions should also be considered.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants and catalysts. A common mistake is using incorrect equivalents, which can halt the reaction or lead to the formation of side products.

  • Reaction Temperature and Time: Ensure the reaction is being conducted at the optimal temperature and for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to check for the consumption of starting materials.

  • Catalyst Activity: If using a catalyst, ensure it is active. For example, some catalysts may require activation prior to use. If the catalyst is air-sensitive, it must be handled under inert conditions.

  • pH of the Reaction Mixture: For certain reactions, the pH is critical. For instance, the Bucherer-Bergs reaction is typically carried out under basic conditions to facilitate the desired transformations.[1]

Issue 3: Formation of Side Products

Q: My reaction is producing significant amounts of side products, complicating purification. What are common side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge. Understanding the potential side reactions for your specific synthetic route is key to mitigating them.

  • Enamine Formation: In reactions involving iminium ions, deprotonation can lead to the formation of an enamine, which can undergo undesired subsequent reactions.[2]

  • Premature Quenching of Intermediates: In radical cyclizations, if the concentration of the radical quenching agent (e.g., Bu₃SnH) is too high, it can reduce the initial radical before the desired cyclization can occur. Slow addition of the quenching agent is often beneficial.

  • Competing Reaction Pathways: In multicomponent reactions like the aza-Prins cyclization, competing pathways such as the aza-Cope reaction can lead to undesired products. Optimizing reaction conditions, such as temperature, can help favor the desired pathway.

  • 1,2- vs. 1,4-Addition in Michael Reactions: In Michael additions with α,β-unsaturated carbonyl compounds, both 1,2- and 1,4-addition can occur. The use of "soft" nucleophiles (like cuprates or stabilized enolates) generally favors the desired 1,4- (Michael) addition.[3][4][5][6]

Issue 4: Difficulty in Purifying Diastereomers

Q: I have successfully synthesized the diastereomers, but I am struggling to separate them. What purification strategies can I employ?

A: The separation of diastereomers can be challenging due to their similar physical properties. However, since they are not enantiomers, they have different physical and chemical properties that can be exploited for separation.

  • Flash Column Chromatography: This is the most common method for separating diastereomers. Optimization of the stationary phase (e.g., silica gel, alumina, or reversed-phase C18) and the mobile phase is crucial. A shallow solvent gradient can improve resolution. Sometimes, stacking columns can also enhance separation.[7][8]

  • Recrystallization: If the product is crystalline, fractional recrystallization can be a highly effective method for obtaining pure diastereomers. This technique relies on the different solubilities of the diastereomers in a particular solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, including the use of chiral stationary phases, can provide excellent resolution.[9][10]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for the separation of diastereomers, often providing faster separations with reduced solvent consumption.[9]

Data Presentation

The following tables summarize quantitative data from literature on the synthesis of diazaspiro[5.5]undecane derivatives, providing a reference for reaction optimization.

Table 1: Optimization of a Base-Promoted Double Michael Addition for the Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneDiethylamine (0.2)Room Temp.1.594
2ChloroformDiethylamine (0.2)Room Temp.1.594
3AcetonitrileDiethylamine (0.2)Room Temp.3.070
4TetrahydrofuranDiethylamine (0.2)Room Temp.2.575
5TolueneDiethylamine (0.2)805.0No Reaction
6DichloromethaneTriethylamine (0.2)Room Temp.3.565
7DichloromethanePyridine (0.2)Room Temp.4.060

Data adapted from a study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of substituted diazaspiro[5.5]undecanes.

Protocol 1: General Procedure for the Diastereoselective Synthesis of 1-Aza-spiro[5.5]undecane Skeleton via Intramolecular N-Acyliminium Ion Cyclization

This protocol describes a general method for the cyclization of bicyclic enamines to form the spiro[5.5]undecane core.

Materials:

  • Substituted bicyclic enamine

  • Formic acid

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the bicyclic enamine (1.0 equiv) in anhydrous dichloromethane.

  • Add formic acid (10-20 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diazaspiro[5.5]undecane derivative.

This is an illustrative protocol and may require optimization for specific substrates.

Protocol 2: Synthesis of 1,7-Diazaspiro[5.5]undecane via Claisen Condensation and Acid-Catalyzed Decarboxylation/Spirocyclization

This three-step procedure provides a convenient route to the parent 1,7-diazaspiro[5.5]undecane.[11][12]

Step 1: Claisen Condensation

  • To a solution of N-Boc-δ-valerolactam in anhydrous THF, add a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C).

  • After stirring for a short period, add an appropriate electrophile (e.g., an acyl chloride or ester).

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify.

Step 2: Acid-Catalyzed Decarboxylation and Spirocyclization

  • Treat the product from Step 1 with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) in a suitable solvent.

  • Heat the reaction mixture to facilitate both decarboxylation and the subsequent intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product.

Step 3: Purification

  • Purify the crude 1,7-diazaspiro[5.5]undecane by column chromatography or distillation to obtain the final product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the diastereoselective synthesis of diazaspiro[5.5]undecanes.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Iteration Start Low Diastereoselectivity or Yield Reagent_Purity Verify Reagent Purity & Anhydrous Conditions Start->Reagent_Purity Substrate_Sterics Assess Steric Hindrance of Substrates Reagent_Purity->Substrate_Sterics Optimize_Temp Screen Reaction Temperature Substrate_Sterics->Optimize_Temp Optimize_Solvent Screen Solvents of Varying Polarity Optimize_Temp->Optimize_Solvent Optimize_Catalyst Optimize Catalyst/ Lewis Acid & Stoichiometry Optimize_Solvent->Optimize_Catalyst Optimize_Addition Slow Reagent Addition Optimize_Catalyst->Optimize_Addition Analyze_Results Analyze d.r. & Yield (NMR, HPLC, LC-MS) Optimize_Addition->Analyze_Results Purification Purify Diastereomers (Column, Recrystallization) Analyze_Results->Purification

Caption: A logical workflow for troubleshooting low diastereoselectivity and yield.

Diastereoselectivity_Factors cluster_factors Influencing Factors center Diastereoselectivity (d.r.) Temp Temperature Temp->center Solvent Solvent Polarity Solvent->center Sterics Substrate Sterics Sterics->center Catalyst Catalyst/ Lewis Acid Catalyst->center Concentration Reagent Concentration Concentration->center

Caption: Key factors influencing the diastereoselectivity of the synthesis.

Michael_Addition_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Donor Michael Donor (e.g., Active Methylene Compound) Base Base Donor->Base Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) Addition 1,4-Conjugate Addition (Michael Addition) Acceptor->Addition Enolate Formation of Resonance-Stabilized Enolate Base->Enolate Enolate->Addition Protonation Protonation Addition->Protonation Product 1,5-Dicarbonyl Compound Protonation->Product

References

Optimization

Technical Support Center: Purity Assessment of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

Welcome to the technical support center for the analytical assessment of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detai...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purity analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended analytical methods for determining the purity of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages for identifying and quantifying the main compound and potential impurities.

Q2: What are the expected common impurities in a sample of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A2: Common impurities can originate from the synthetic route and subsequent degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic pathway, these could be precursors to the spirocyclic core.

  • Di-Boc protected species: Over-protection of the diazaspiro-undecane core can lead to the formation of a di-tert-butoxycarbonyl derivative.

  • Deprotected 1,8-diazaspiro[5.5]undecane: Loss of the Boc protecting group due to acidic conditions or thermal stress.

  • Byproducts from synthesis: Specific impurities will be dependent on the exact synthetic route employed.

Q3: How can I confirm the identity of the main peak in my chromatogram as Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate?

A3: The most definitive method is to use a combination of techniques. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement corresponding to its molecular formula (C₁₄H₂₆N₂O₂). Additionally, ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic signals for the tert-butyl group and the spirocyclic backbone.

Q4: My HPLC analysis of a basic compound is showing significant peak tailing. What are the likely causes and how can I fix it?

A4: Peak tailing with basic compounds like this one is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a pH of 3 or lower will protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Use a highly deactivated (end-capped) column: These columns have fewer free silanol groups.[2]

  • Add a competitive amine: Including a small amount of an amine like triethylamine (TEA) in the mobile phase can mask the active silanol sites.[1]

  • Increase the buffer concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface.[3][4]

Analytical Method Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing) for the main analyte peak.

Start Peak Tailing Observed Check_pH Check Mobile Phase pH Is it > 2 units below analyte pKa? Start->Check_pH Adjust_pH Action: Adjust pH to < 3 using a suitable buffer (e.g., formate) Check_pH->Adjust_pH No Check_Column Evaluate Column Type Is it an older, Type A silica? Check_pH->Check_Column Yes Resolved Peak Shape Improved Adjust_pH->Resolved Change_Column Action: Switch to a modern, highly end-capped C18 column Check_Column->Change_Column Yes Check_Overload Check for Column Overload Does peak shape improve upon dilution? Check_Column->Check_Overload No Change_Column->Resolved Reduce_Load Action: Reduce injection volume or dilute the sample Check_Overload->Reduce_Load Yes Check_Overload->Resolved No Reduce_Load->Resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Problem: Drifting retention times.

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Gas Chromatography-Mass Spectrometry (GC-MS)

Problem: No peak or very small peak for the analyte.

Start No or Low Analyte Peak in GC-MS Check_Volatility Is the analyte sufficiently volatile and thermally stable? Start->Check_Volatility Check_Inlet_Temp Check Inlet Temperature Is it high enough to vaporize the sample? Check_Volatility->Check_Inlet_Temp Yes Consider_Derivatization Consider Derivatization (if thermal instability is suspected) Check_Volatility->Consider_Derivatization No Increase_Inlet_Temp Action: Increase inlet temperature (e.g., to 270-300°C) Check_Inlet_Temp->Increase_Inlet_Temp No Check_Temp_Prog Review Oven Temperature Program Does the final temperature exceed the analyte's boiling point? Check_Inlet_Temp->Check_Temp_Prog Yes Resolved Peak Detected Increase_Inlet_Temp->Resolved Adjust_Temp_Prog Action: Increase final temperature or use a slower ramp rate Check_Temp_Prog->Adjust_Temp_Prog No Check_Temp_Prog->Resolved Yes Adjust_Temp_Prog->Resolved

Caption: Troubleshooting workflow for analyte detection in GC-MS.

Problem: Broad or tailing peaks in GC-MS.

Possible Cause Troubleshooting Step
Active Sites in the System Amine groups can interact with active sites in the injector liner or column. Use a deactivated liner and a column designed for basic compounds.
Suboptimal Temperature Program A slow ramp rate can sometimes lead to broader peaks. Experiment with a faster temperature ramp.[5]
Column Contamination Bake out the column at its maximum recommended temperature. If this fails, trim a small portion from the column inlet.
High Injection Volume Injecting too much sample can overload the column. Reduce the injection volume.
Quantitative NMR (qNMR)

Problem: Inaccurate or non-reproducible purity values.

Possible Cause Troubleshooting Step
Poor Internal Standard Selection The internal standard's signals should not overlap with the analyte or impurity signals. It must be stable and accurately weighed.[6][7]
Incomplete Relaxation of Nuclei The relaxation delay (d1) must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.
Integration Errors Ensure a flat baseline and correct phasing before integration. Integrate a sufficient range around the peaks of interest.
Sample Preparation Inconsistency Use a calibrated balance for accurate weighing. Ensure complete dissolution of both the analyte and the internal standard in the deuterated solvent.[8]

Experimental Protocols

HPLC-UV Method for Purity Assessment

This method provides a starting point for the analysis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), end-capped
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
GC-MS Method for Impurity Profiling

This method is suitable for identifying volatile and semi-volatile impurities.

Parameter Condition
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.[9][10]
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Mass Range 40-500 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
¹H-qNMR for Absolute Purity Determination

This protocol outlines the steps for determining the absolute purity using an internal standard.

Parameter Condition
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
Internal Standard A certified internal standard with non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).[7]
Pulse Program Standard single pulse experiment (e.g., 'zg30' on Bruker instruments)
Relaxation Delay (d1) ≥ 5 x T1 (longest T1 of analyte and standard)
Number of Scans 16 or higher for good signal-to-noise
Sample Preparation 1. Accurately weigh ~10 mg of the analyte into a vial. 2. Accurately weigh ~5 mg of the internal standard into the same vial. 3. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent. 4. Transfer the solution to an NMR tube.
Data Processing 1. Apply Fourier transform, phase correction, and baseline correction. 2. Integrate a well-resolved signal from the analyte and a signal from the internal standard. 3. Calculate purity using the standard qNMR equation.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: Spotlight on Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available architectures, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which can impart favorable physicochemical and pharmacological properties. This guide provides a comparative analysis of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate against other common spirocyclic scaffolds, supported by a review of experimental data and methodologies.

Spirocycles, characterized by two rings sharing a single atom, offer a rigid yet conformationally defined structure that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] The shift from flat, aromatic structures to more three-dimensional molecules is a well-established strategy to improve drug-like properties.[1][3] Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a member of the diazaspiro[5.5]undecane family, presents a versatile platform for library synthesis and lead optimization. This guide will delve into its performance characteristics in comparison to other notable spirocyclic systems.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are paramount to its developability as a drug. Key parameters include lipophilicity (LogP), aqueous solubility, and pKa. While direct comparative data for tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate against a wide range of spirocyclic scaffolds in a single study is limited, we can infer its likely profile based on the general properties of diazaspiroalkanes and compare it to other commonly employed spirocyclic cores.

ScaffoldRepresentative StructureExpected LogP RangeExpected Aqueous SolubilityKey Features & Considerations
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate 1.5 - 3.0ModerateContains two basic nitrogens, offering handles for substitution and salt formation to modulate solubility. The Boc protecting group increases lipophilicity. The rigid framework can improve metabolic stability.[4][5]
Spiro[3.3]heptane 2.0 - 3.5LowHighly rigid and compact. Lacks heteroatoms for hydrogen bonding, leading to lower solubility. Often used to introduce conformational constraint.[1]
1-Oxa-4,9-diazaspiro[5.5]undecane 0.5 - 2.0Moderate to HighThe presence of an ether oxygen can improve solubility and polarity compared to the all-carbon or diaza analogues. May influence metabolic pathways.[6]
3,9-Diazaspiro[5.5]undecane 1.0 - 2.5Moderate to HighIsomeric to the 1,8-diazaspiro[5.5]undecane system. The different placement of nitrogen atoms can affect pKa values and vectoral presentation of substituents, influencing target binding.[7][8]
1,5-Dioxaspiro[5.5]undecane 1.5 - 2.5Low to ModerateThe two ether oxygens can act as hydrogen bond acceptors. Generally more stable metabolically than esters or amides.[9]

Table 1. Comparative physicochemical properties of selected spirocyclic scaffolds. Expected ranges are estimations based on the core structures and may vary significantly with substitution.

Performance in Drug Discovery: Biological Activity and ADME Profile

The true test of a scaffold's utility lies in its ability to support potent biological activity while maintaining a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Biological Activity:

The 1,8-diazaspiro[5.5]undecane core is a privileged scaffold found in compounds targeting a range of biological systems, including central nervous system (CNS) disorders, pain, and obesity.[4][5] The two nitrogen atoms provide key points for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. For instance, derivatives of diazaspiro[5.5]undecane have been investigated as antagonists for the GABA-A receptor.[7] The rigid spirocyclic framework helps to pre-organize these substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for the intended target.[1]

In contrast, simpler hydrocarbon spirocycles like spiro[3.3]heptane are often employed as bioisosteres for gem-dimethyl or tert-butyl groups to impart rigidity and explore specific binding pockets. Their lack of heteroatoms, however, limits their direct interaction with polar residues in a binding site. Oxa- and dioxaspirocycles introduce hydrogen bond acceptors, which can be crucial for target engagement.

ADME Profile:

A significant advantage of spirocyclic scaffolds is their potential to improve ADME properties. The increased sp3 character and reduced planarity associated with spirocycles often lead to:

  • Improved Solubility: While highly lipophilic spirocycles can have poor solubility, the introduction of heteroatoms, as in diazaspiro[5.5]undecane, provides opportunities to enhance aqueous solubility through salt formation or the addition of polar groups.

  • Enhanced Metabolic Stability: The rigid nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation. The quaternary spirocenter is inherently resistant to metabolism. Replacing a flexible linker, such as a piperazine, with a spirocyclic diamine can restrict conformations and block potential sites of metabolism, leading to increased metabolic stability.[3]

  • Favorable Permeability: The balance of lipophilicity and polarity is crucial for membrane permeability. Spirocyclic scaffolds can be tuned to achieve an optimal balance for good oral absorption.

Experimental Protocols

To empirically compare the performance of different spirocyclic scaffolds, a series of standardized in vitro assays are typically employed early in the drug discovery process.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock solution to a larger volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Shake the mixture vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

  • Filter the solution to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Compare the measured concentration to a standard curve to determine the solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • A solution of the test compound in a buffer at a specific pH is added to the donor wells.

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • The concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS.

  • The permeability coefficient (Pe) is calculated based on the change in concentration over time.

Metabolic Stability Assay in Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[10][11]

Methodology:

  • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) in a phosphate buffer.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[12][13]

Visualizing the Concepts

The following diagrams illustrate key concepts in the comparison and evaluation of spirocyclic scaffolds.

Scaffold_Hopping Piperazine Piperazine (Flexible, Known Metabolic Liabilities) SpiroDiamine Diazaspiro[5.5]undecane (Rigid, Improved Stability) Piperazine->SpiroDiamine Scaffold Hop

Caption: Scaffold hopping from a flexible piperazine to a rigid spirocyclic diamine.

ADME_Workflow cluster_0 In Vitro ADME Screening cluster_1 Data Analysis & Candidate Selection Solubility Solubility Assay Permeability PAMPA Solubility->Permeability Informs concentration Analysis Calculate Parameters (Solubility, Pe, t½, Clint) Solubility->Analysis Permeability->Analysis Metabolism Microsomal Stability Metabolism->Analysis Selection Rank & Select Candidates Analysis->Selection

Caption: A typical workflow for in vitro ADME property assessment.

Conclusion

Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate represents a valuable scaffold in the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with the presence of two strategically placed nitrogen atoms, offers a compelling platform for developing drug candidates with improved potency, selectivity, and pharmacokinetic properties. When compared to other spirocyclic scaffolds, it strikes a balance between rigidity, synthetic accessibility, and the potential for favorable ADME characteristics. The choice of the optimal spirocyclic core will ultimately depend on the specific requirements of the biological target and the desired property profile of the final compound. A thorough evaluation of key physicochemical and ADME properties, using the experimental protocols outlined in this guide, is essential for making an informed decision in the scaffold selection process.

References

Comparative

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,8-Diazaspiro[5.5]undecane Derivatives

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among these, the 1,8-diazaspiro[5.5]undecane co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Among these, the 1,8-diazaspiro[5.5]undecane core has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. This guide provides a comparative analysis of the biological activity of derivatives incorporating this spirocyclic system, with a focus on their anticancer properties. While direct comparative studies on a systematic series of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" derivatives are not extensively available in the public domain, this guide synthesizes data from studies on more complex molecules that feature this core moiety, offering valuable insights into its therapeutic potential.

This guide will delve into the cytotoxic effects of these derivatives against cancer cell lines and their inhibitory activity against specific molecular targets, such as Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK). Detailed experimental protocols and visual representations of experimental workflows and signaling pathways are provided to support further research and development.

Comparative Analysis of Biological Activity

The biological evaluation of various 1,8-diazaspiro[5.5]undecane derivatives has revealed significant potential in the realm of cancer therapy. Below, we present a summary of the cytotoxic and kinase inhibitory activities of representative compounds from different studies.

Cytotoxic Activity Against Hepatocellular Carcinoma (HCC)

A study exploring novel diazaspiro undecane derivatives demonstrated their cytotoxic effects against the SK-HEP-1 human liver adenocarcinoma cell line. The half-maximal inhibitory concentrations (IC50) highlight the influence of different substituents on the anticancer activity.[1]

Compound IDSubstituentCell LineIC50 (µg/mL)[1]
Derivative 1p-fluorophenylSK-HEP-147.46
Derivative 2phenylSK-HEP-146.31
Derivative 3thiopheneSK-HEP-1109
Derivative 45-methyl furylSK-HEP-1125
Kinase Inhibitory Activity of MRCK Inhibitors

In a separate investigation, compounds incorporating a diazaspiro[5.5]undecane moiety were identified as potent inhibitors of MRCK, a kinase implicated in cancer cell invasion and proliferation. The IC50 values for two such compounds, BDP8900 and BDP9066, against MRCKβ are presented below.[2]

Compound IDTarget KinaseIC50 (nM)[2]
BDP8900MRCKβ< 10
BDP9066MRCKβ< 10

These compounds were also profiled against a wider panel of kinases, demonstrating their selectivity. The data underscores the potential of the 1,8-diazaspiro[5.5]undecane scaffold in designing potent and selective kinase inhibitors.[2]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.

MTT Assay for Cytotoxicity[1]

This protocol outlines the determination of the cytotoxic effects of novel diazaspiro undecane derivatives on the SK-HEP-1 cell line.

Materials:

  • SK-HEP-1 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • Diazaspiro undecane derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Culture: SK-HEP-1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 1 x 10^4 cells/well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized diazaspiro undecane derivatives are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve the desired concentrations. The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. A control group with DMSO-treated cells is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay[2]

This protocol describes the method used to determine the inhibitory activity of compounds against MRCKβ.

Materials:

  • Recombinant MRCKβ enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer

  • Test compounds (BDP8900, BDP9066)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a concentration gradient.

  • Reaction Mixture Preparation: The kinase reaction is set up in a 384-well plate. Each well contains the assay buffer, recombinant MRCKβ enzyme, and the fluorescently labeled peptide substrate.

  • Compound Addition: The serially diluted test compounds are added to the wells. Control wells containing DMSO without any inhibitor are included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the degree of peptide phosphorylation is measured using a fluorescence polarization-based detection method.

  • Data Analysis: The fluorescence polarization values are converted to percent inhibition relative to the controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the Science

To better illustrate the concepts and processes discussed, the following diagrams are provided.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture SK-HEP-1 Cells seed Seed cells in 96-well plates culture->seed prepare_compounds Prepare compound dilutions treat_cells Treat cells with compounds prepare_compounds->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

signaling_pathway_mrck cluster_upstream Upstream Signaling cluster_kinase Kinase Activation cluster_downstream Downstream Effects rho_gtpases Active Rho GTPases (e.g., Cdc42) mrck MRCK (Myotonic Dystrophy Kinase- Related CDC42-Binding Kinase) rho_gtpases->mrck Activation mlc Myosin Light Chain (MLC) mrck->mlc Phosphorylation mlc_p Phosphorylated MLC (pMLC) cytoskeleton Actomyosin Contractility mlc_p->cytoskeleton invasion Cell Invasion & Motility cytoskeleton->invasion inhibitor 1,8-Diazaspiro[5.5]undecane Derivatives (e.g., BDP9066) inhibitor->mrck Inhibition

Caption: Simplified signaling pathway of MRCK and its inhibition.

References

Validation

Comparative Guide to Boc-Protected Diazaspiro[5.5]undecanes as Building Blocks in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its structural isomers. These spirocyclic diamine s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its structural isomers. These spirocyclic diamine scaffolds are valuable building blocks in medicinal chemistry and drug discovery, offering a three-dimensional architecture that can lead to improved physicochemical and pharmacological properties in novel therapeutic agents. This document presents a side-by-side comparison of their key properties, supported by available data, to aid in the selection of the appropriate building block for specific research and development applications.

Structural Confirmation and Isomeric Alternatives

The target compound, Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate , is a key intermediate where one of the two nitrogen atoms in the 1,8-diazaspiro[5.5]undecane core is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization of the remaining free secondary amine.

Key isomeric alternatives that offer different spatial arrangements of the protected and unprotected nitrogen atoms include:

  • Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate: An isomer of the target compound where the Boc group is on the other nitrogen atom of the same spirocyclic system.

  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: A constitutional isomer with a different connectivity of the nitrogen atoms within the spirocyclic framework.

The structures of these compounds are presented below.

G cluster_0 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate cluster_1 Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate cluster_2 Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate C1 C2 C3

Caption: Chemical structures of the target compound and its key isomers.

Physicochemical Properties: A Comparative Overview

The selection of a building block in drug discovery and chemical synthesis is often guided by its physicochemical properties. The table below summarizes the key properties of "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its isomers based on available data.

PropertyTert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylateTert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylateTert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
CAS Number 960294-18-21086394-59-3173405-78-2
Molecular Formula C₁₄H₂₆N₂O₂C₁₄H₂₆N₂O₂C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol 254.37 g/mol 254.37 g/mol
Appearance SolidSolidSolid
Purity Typically ≥95%Typically ≥97%Typically ≥97%

Spectroscopic Data for Structural Elucidation

Table 2: Comparative ¹H and ¹³C NMR Data (Predicted and Reported)

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate ~3.4-3.6 (m, CH₂-N-Boc), ~2.6-2.8 (m, CH₂-NH), ~1.4 (s, 9H, t-Bu), ~1.2-1.7 (m, CH₂)~155 (C=O), ~79 (C(CH₃)₃), ~50-60 (CH₂-N), ~40-50 (CH₂-N), ~30-40 (CH₂), ~28 (C(CH₃)₃), ~20-30 (CH₂)
Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate ~3.4-3.6 (m, CH₂-N-Boc), ~2.6-2.8 (m, CH₂-NH), ~1.4 (s, 9H, t-Bu), ~1.2-1.7 (m, CH₂)~155 (C=O), ~79 (C(CH₃)₃), ~50-60 (CH₂-N), ~40-50 (CH₂-N), ~30-40 (CH₂), ~28 (C(CH₃)₃), ~20-30 (CH₂)
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate ~3.3-3.5 (m, CH₂-N-Boc), ~2.7-2.9 (m, CH₂-NH), ~1.4 (s, 9H, t-Bu), ~1.3-1.6 (m, CH₂)~155 (C=O), ~79 (C(CH₃)₃), ~50-60 (CH₂-N), ~45-55 (CH₂-N), ~30-40 (CH₂), ~28 (C(CH₃)₃)

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Experimental Protocols: Synthesis of Mono-Boc-Protected Diazaspiro[5.5]undecanes

The following is a general experimental protocol for the synthesis of mono-Boc-protected diazaspiro[5.5]undecanes, which can be adapted for the specific synthesis of the target compound and its isomers. The key to selective mono-protection of a diamine is to control the stoichiometry of the Boc-anhydride or to employ a method that differentiates the reactivity of the two amine groups.

General Protocol for Mono-Boc Protection of Diamines

  • Dissolution: Dissolve the parent diamine (e.g., 1,8-diazaspiro[5.5]undecane) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 equivalents) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. Maintaining a slow addition rate and a 1:1 stoichiometry is crucial to minimize the formation of the di-protected byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the mono- and di-protected products.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-Boc-protected product from the unreacted diamine and the di-Boc-protected byproduct.

Logical Workflow for Synthesis and Purification

G Diamine Diamine (e.g., 1,8-diazaspiro[5.5]undecane) Solvent Dissolve in Aprotic Solvent (DCM or THF) Diamine->Solvent Cooling Cool to 0 °C Solvent->Cooling Boc2O Slow Addition of Boc₂O (1 eq.) Cooling->Boc2O Reaction Stir at Room Temperature (12-24h) Boc2O->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Concentrate in vacuo Monitoring->Workup Purification Column Chromatography Workup->Purification MonoBoc Mono-Boc Protected Product Purification->MonoBoc Desired Fraction DiBoc Di-Boc Byproduct Purification->DiBoc Byproduct Fractions Unreacted Unreacted Diamine Purification->Unreacted Byproduct Fractions

Caption: General workflow for the synthesis and purification of mono-Boc-protected diamines.

Conclusion

"Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its isomers are valuable chemical building blocks that provide access to novel spirocyclic scaffolds. The choice between these isomers will depend on the desired three-dimensional orientation of substituents in the final target molecule. While detailed comparative performance data is limited in the public domain, this guide provides a foundational comparison of their structures and properties. The provided general synthetic protocol offers a starting point for the preparation of these valuable intermediates. Researchers are encouraged to perform small-scale trials and spectroscopic analysis to confirm the structure and purity of the specific isomer required for their application.

Comparative

A Comparative Guide to Diazaspiro[5.5]undecane and Diazaspiro[4.5]decane Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the diazaspiro[5.5]undecane and diazaspiro[4.5]decane scaffolds, two important heterocyclic motifs in modern...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diazaspiro[5.5]undecane and diazaspiro[4.5]decane scaffolds, two important heterocyclic motifs in modern medicinal chemistry. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to inform the strategic selection and application of these scaffolds in drug design and development.

Introduction

Diazaspirocycles are a class of bicyclic compounds containing two nitrogen atoms within a spirocyclic framework. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Among the diverse range of diazaspirocyclic systems, the diazaspiro[5.5]undecane and diazaspiro[4.5]decane cores have emerged as "privileged scaffolds," demonstrating the ability to interact with a wide array of biological targets.

This guide focuses on a direct comparison of these two scaffolds, highlighting their similarities and differences in physicochemical properties, synthesis, and, most importantly, their performance in targeting a common biological entity: the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

Physicochemical Properties

The structural differences between the diazaspiro[5.5]undecane (a[1][1]-spiro system) and the diazaspiro[4.5]decane (a[1][2]-spiro system) scaffolds lead to distinct physicochemical properties that can influence their behavior as drug candidates.

PropertyDiazaspiro[5.5]undecaneDiazaspiro[4.5]decaneKey Differences and Implications
Molecular Weight HigherLowerThe smaller ring size of the diazaspiro[4.5]decane results in a lower molecular weight, which can be advantageous for optimizing drug-like properties.
Three-Dimensional Shape More chair-like conformations for the six-membered ringsA mix of envelope/twist conformations for the five-membered ring and a chair-like conformation for the six-membered ringThe distinct 3D shapes of the scaffolds can lead to different binding modes and selectivities for biological targets.
Lipophilicity (logP) Generally higher due to the larger carbon frameworkGenerally lowerLower lipophilicity can be beneficial for reducing off-target effects and improving metabolic stability.
Synthetic Accessibility Well-established synthetic routesDiverse synthetic strategies availableBoth scaffolds are readily accessible, allowing for the exploration of a wide chemical space.

Performance Comparison: Targeting the Sigma-1 Receptor

A direct comparison of the performance of diazaspiro[5.5]undecane and diazaspiro[4.5]decane derivatives has been made possible by examining their activity at the sigma-1 (σ1) receptor.

Sigma-1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of representative compounds from each scaffold class for the human σ1 receptor.

ScaffoldCompoundStructureσ1 Receptor Binding Affinity (Ki, nM)Selectivity for σ1 vs. σ2Reference
Diazaspiro[5.5]undecane15au (4-(2-(4-fluorophenyl)ethyl)-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one)[Image of the chemical structure of 15au]1.8>55-fold[3]
Diazaspiro[4.5]decane5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)[Image of the chemical structure of 5a]5.430-fold[4]

Analysis:

In Vivo Efficacy in a Pain Model

Compound 15au , a diazaspiro[5.5]undecane derivative, has been evaluated in a preclinical model of pain, demonstrating the potential of this scaffold for in vivo applications.

CompoundAnimal ModelAssayRoute of AdministrationEfficacyReference
15au MousePaw Pressure TestSubcutaneousPotent analgesic activity, comparable to oxycodone[3]

The analgesic effect of 15au was reversed by the σ1 receptor agonist PRE-084, confirming that its in vivo activity is mediated, at least in part, through σ1 receptor antagonism.[3]

Experimental Protocols

Synthesis of Key Scaffolds

General Synthetic Route to 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives (e.g., 15au):

A versatile synthetic approach starts from N-Boc-4-piperidone. The key steps involve:

  • Epoxidation: Reaction of N-Boc-4-piperidone with a Corey-Chaykovsky reagent to form the corresponding epoxide.

  • Ring Opening: Thermal ring-opening of the epoxide with an appropriate arylamine to yield the aminoalcohol intermediate.

  • Cyclization: Acylation of the aminoalcohol followed by intramolecular cyclization to form the oxazinone ring.

  • Deprotection and Functionalization: Removal of the Boc protecting group and subsequent N-alkylation to introduce the desired substituent at the 9-position.[3]

General Synthetic Route to 8-Substituted-1,4-dioxa-8-azaspiro[4.5]decane Derivatives (e.g., 5a):

The synthesis of this scaffold typically involves:

  • Ketalization: Protection of the ketone in N-Boc-4-piperidone as a cyclic ketal (e.g., using ethylene glycol).

  • Deprotection: Removal of the Boc protecting group to yield the free secondary amine.

  • N-Alkylation: Reductive amination or nucleophilic substitution with a suitable aldehyde or alkyl halide to introduce the desired substituent at the 8-position.[4]

Biological Assays

Sigma-1 Receptor Binding Assay:

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human σ1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 receptor (e.g., HEK-293 cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[5]

In Vivo Paw Pressure Test (Randall-Selitto Test):

This assay is used to assess the analgesic effects of a compound in a model of mechanical hyperalgesia.

  • Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.

  • Baseline Measurement: Apply a linearly increasing pressure to the dorsal surface of the animal's hind paw using a paw pressure transducer and record the pressure at which the animal withdraws its paw (paw withdrawal threshold).

  • Compound Administration: Administer the test compound via the desired route (e.g., subcutaneous, oral).

  • Post-treatment Measurement: At various time points after compound administration, re-measure the paw withdrawal threshold.

  • Data Analysis: An increase in the paw withdrawal threshold compared to the baseline measurement indicates an analgesic effect.[2]

Visualizations

Signaling Pathway

Sigma1_Receptor_Signaling Ligand Diazaspirocyclic Ligand Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3R->Ca_ER Regulates Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability) Ca_Mito->Cellular_Response Influences

Experimental Workflow

Experimental_Workflow Synthesis Scaffold Synthesis (Diazaspiro[5.5]undecane or Diazaspiro[4.5]decane) InVitro_Binding In Vitro σ1 Receptor Binding Assay Synthesis->InVitro_Binding SAR Structure-Activity Relationship (SAR) Analysis InVitro_Binding->SAR SAR->Synthesis Iterative Optimization InVivo_Pain In Vivo Pain Model (Paw Pressure Test) SAR->InVivo_Pain Lead_Optimization Lead Optimization InVivo_Pain->Lead_Optimization

Conclusion

Both diazaspiro[5.5]undecane and diazaspiro[4.5]decane scaffolds represent versatile and valuable starting points for the design of novel therapeutics. This guide has provided a comparative overview of their physicochemical properties, synthetic accessibility, and, for the first time, a direct performance comparison at a common biological target, the sigma-1 receptor.

The available data suggests that both scaffolds can be elaborated to produce highly potent and selective ligands. The choice between the two may depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The slightly higher σ1 receptor affinity and selectivity of the presented diazaspiro[5.5]undecane derivative, coupled with its demonstrated in vivo efficacy, make it a compelling scaffold for further exploration in the context of pain and other CNS disorders. However, the lower molecular weight and potentially more favorable lipophilicity of the diazaspiro[4.5]decane scaffold should not be overlooked, as these are critical parameters in drug development.

Ultimately, this guide serves as a foundational resource to aid researchers in making informed decisions in the early stages of drug discovery, with the understanding that further empirical data is necessary to fully delineate the therapeutic potential of each scaffold for a given biological target.

References

Validation

Comparative Spectroscopic Analysis of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and its Isomers

A guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of mono-Boc protected 1,8-diazaspiro[5.5]undecane and its commer...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of mono-Boc protected 1,8-diazaspiro[5.5]undecane and its commercially available isomers.

This guide provides a comparative analysis of the available spectroscopic data for "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate" and its closely related isomers, "tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate" and "tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate." Due to the limited availability of public spectroscopic data for the title compound, this guide leverages data from its isomers to provide a valuable reference for researchers working with similar spirocyclic diamine scaffolds.

Introduction to Spirocyclic Diamines

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The diazaspiro[5.5]undecane core, in particular, offers multiple points for functionalization, making it a versatile building block in drug discovery. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to enable selective modification of one of the two amine functionalities. Accurate spectroscopic characterization is crucial for confirming the structure and purity of these intermediates.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)

Compound NameBoc (-C(CH₃)₃) (s, 9H)Piperidine Ring ProtonsUnsubstituted Amine Proton (NH)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate~1.45~1.5-1.7 (m), ~2.8-3.5 (m)~1.5-2.5 (br s)
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate~1.46~1.5-1.9 (m), ~3.2-3.4 (m)Not explicitly reported
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate~1.46~1.5-1.8 (m), ~2.6-3.4 (m)Not explicitly reported

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)

Compound NameBoc (-C(CH₃)₃)Boc (-C(CH₃)₃)Boc (C=O)Spiro CarbonPiperidine Ring Carbons
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate~28.5~79.5~155.0~50-55~25-50
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate~28.7~79.0~154.7Not assigned~23-55
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateNot availableNot availableNot availableNot availableNot available

Table 3: Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylateC₁₄H₂₆N₂O₂254.37255.2067
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylateC₁₄H₂₆N₂O₂254.37255.2067
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateC₁₄H₂₆N₂O₂254.37255.2067

Note: The NMR data for the isomers is based on limited information from chemical suppliers and may not be fully assigned. Predicted values are based on typical chemical shifts for similar structural motifs.

Experimental Protocols

The following are general protocols for acquiring NMR and MS data for small organic molecules like the diazaspiro[5.5]undecane derivatives discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The choice of solvent will depend on the solubility of the compound. For Boc-protected amines, CDCl₃ is often a suitable choice.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The data is typically acquired on a 400 or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • The residual solvent peak is used for chemical shift referencing (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • The data is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

  • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • A larger number of scans is usually required compared to ¹H NMR (e.g., 1024 or more scans) due to the low natural abundance of the ¹³C isotope.

  • The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • The analysis is typically performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Positive ion mode is generally used for amines to observe the protonated molecule [M+H]⁺.

  • The instrument is calibrated using a standard of known masses to ensure high mass accuracy.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the NMR and MS analysis of a synthetic organic compound like "Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate."

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_steps NMR Details cluster_ms_steps MS Details cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Analysis Purification->NMR MS MS Analysis Purification->MS SamplePrep_NMR Sample Preparation (Dissolution in Deuterated Solvent) NMR->SamplePrep_NMR SamplePrep_MS Sample Preparation (Dilution in Volatile Solvent) MS->SamplePrep_MS H1_NMR 1H NMR Acquisition SamplePrep_NMR->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep_NMR->C13_NMR Structure_Confirmation Structure Confirmation & Purity Assessment H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation ESI_MS ESI-MS Acquisition ([M+H]+ Detection) SamplePrep_MS->ESI_MS ESI_MS->Structure_Confirmation

Comparative

Comparative Guide to SAR of 1,8-Diazaspiro[5.5]undecane Analogs

For Researchers, Scientists, and Drug Development Professionals The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their performance as modulators of key biological targets. The data presented is compiled from preclinical studies and aims to facilitate the rational design of novel therapeutics. While the core focus is on the 1,8-diazaspiro isomer, this guide also includes closely related diazaspiro[5.5]undecane analogs due to their significant and relevant findings in drug discovery.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists

A promising strategy for developing safer and more effective analgesics is the simultaneous modulation of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, structurally related to the 1,8-diazaspiro[5.5]undecane core, have been identified as potent dual MOR agonists and σ1R antagonists.[1][2]

SAR Data Summary

The following table summarizes the in vitro binding affinities and functional activities of representative 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[2]

CompoundR1R2R3MOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)MOR Efficacy (%)
15a 4-F-PhHH1.83.52198
15b 4-Cl-PhHH1.54.22595
15c 4-MeO-PhHH2.38.93392
15d PhHH2.86.74588
15au 2-pyridylHH3.23.83896
15av 3-pyridylHH1.92.92997
15aw 4-pyridylHH2.55.14194

Data extracted from J Med Chem. 2020 Mar 12;63(5):2434-2454.[1]

Key SAR Insights:

  • Substitution on the N-9 phenethyl group and the N-4 aryl group significantly influences affinity and functional activity.

  • Small alkyl groups at position 2 of the spiro-scaffold provided the best profiles.[1]

  • Aromatic moieties at the N-4 position are crucial for high affinity at both MOR and σ1R.

  • Pyridyl moieties at the N-4 position, as seen in compounds 15au , 15av , and 15aw , maintain a balanced high affinity for both receptors.[1]

  • Compound 15au demonstrated a potent analgesic effect in vivo, comparable to oxycodone, but with a reduced side-effect profile (less constipation).[1][2]

Signaling Pathway

The dual-action mechanism involves the simultaneous activation of the MOR, which is a G-protein coupled receptor (GPCR) that inhibits adenylate cyclase, and antagonism of the σ1R, a non-opioid receptor located at the endoplasmic reticulum. This combined action is hypothesized to enhance analgesic efficacy while mitigating opioid-related side effects.

MOR_Sigma1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Analog 1,8-Diazaspiro [5.5]undecane Analog MOR μ-Opioid Receptor (MOR) Analog->MOR Agonist Sigma1R σ1 Receptor (σ1R) Analog->Sigma1R Antagonist G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia SideEffects Modulation of Side Effects Sigma1R->SideEffects

Caption: Dual MOR agonist and σ1R antagonist signaling pathway.

GABA-A Receptor Antagonists

3,9-Diazaspiro[5.5]undecane-based compounds have been investigated as potent and competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R), with potential applications in immunomodulation due to their low cellular membrane permeability.[3][4]

SAR Data Summary

The following table presents the binding affinities of a series of 3,9-diazaspiro[5.5]undecane analogs for the GABA-A receptor.[3]

CompoundRGABA-A R Ki (nM)
1a H>10,000
1b 4-F2,800
1c 2-Me1,800
1d 3-Me4,900
1e m-methylphenyl180
1f o-methylphenyl1,100
1g p-methylphenyl1,000

Data extracted from J Med Chem. 2021 Dec 23;64(24):17916-17933.[3]

Key SAR Insights:

  • The spirocyclic benzamide is a crucial structural feature for GABA-A R binding.[3]

  • The nature and position of the substituent on the phenyl ring significantly impact binding affinity.

  • The m-methylphenyl analog (1e ) displayed the highest binding affinity in the high-nanomolar range.[3][4]

  • Compound 1e showed selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes and was effective in rescuing T cell proliferation inhibition.[3][4]

Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. The diazaspiro[5.5]undecane-based antagonists competitively block this binding, thereby inhibiting the GABAergic signaling.

GABAA_Signaling cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Chloride Channel) GABA->GABAA_R Binds Analog 3,9-Diazaspiro [5.5]undecane Analog Analog->GABAA_R Antagonist Cl_ion Cl- influx GABAA_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Antagonism of the GABA-A receptor signaling pathway.

Soluble Epoxide Hydrolase (sEH) Inhibitors

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting a potential therapeutic avenue for chronic kidney diseases.[5]

SAR Data Summary

The table below shows the sEH inhibitory activity and pharmacokinetic properties of representative 1-oxa-4,9-diazaspiro[5.5]undecane-based urea derivatives.

CompoundRHuman sEH IC50 (nM)Rat sEH IC50 (nM)Rat Bioavailability (%)
18 H1.20.925
19 F0.80.645
20 Cl1.51.130
21 Me2.11.822

Data extracted from Bioorg Med Chem Lett. 2014 Jan 15;24(2):565-70.[5]

Key SAR Insights:

  • The 1-oxa-4,9-diazaspiro[5.5]undecane core is essential for the high inhibitory potency.

  • Substitution on the terminal phenyl ring influences both inhibitory activity and bioavailability.

  • The fluoro-substituted analog (19 ) exhibited the most potent sEH inhibitory activity and the best bioavailability.[5]

  • In a rat model of glomerulonephritis, oral administration of compound 19 led to a significant reduction in serum creatinine levels, indicating its potential as an orally active agent for treating chronic kidney diseases.[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a representative workflow for determining the binding affinity (Ki) of test compounds for a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]-DAMGO for MOR) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filtration Separate bound from free radioligand via rapid vacuum filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Measure radioactivity on filters using a scintillation counter Wash->Scintillation IC50 Calculate IC50 values from competition binding curves Scintillation->IC50 Ki Calculate Ki values using the Cheng-Prusoff equation IC50->Ki

Caption: Experimental workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (agonism or antagonism) of compounds on G-protein coupled receptors that modulate adenylyl cyclase activity.

Principle:

  • For Gi-coupled receptors (like MOR), agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • For Gs-coupled receptors, agonist activation stimulates adenylyl cyclase, causing an increase in cAMP.

General Protocol:

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the receptor of interest.

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-treat the cells with the test compounds at various concentrations.

    • Stimulate the cells with an appropriate agonist (for antagonist testing) or forskolin (to amplify the cAMP signal).

    • Incubate for a defined period.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Paw Pressure Test (Randall-Selitto Test)

This test is used to assess the analgesic properties of compounds in animal models of pain.

Principle: The test measures the withdrawal threshold of an animal's paw to a continuously increasing mechanical pressure. Analgesic compounds increase this threshold.

General Protocol:

  • Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing apparatus.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

  • Nociceptive Testing: At specific time points after compound administration, apply a linearly increasing pressure to the plantar surface of the animal's hind paw using a pressure meter.

  • Endpoint Measurement: Record the pressure (in grams) at which the animal withdraws its paw.

  • Data Analysis: Compare the paw withdrawal thresholds of the compound-treated group to the vehicle-treated group to determine the analgesic effect.

Conclusion

The 1,8-diazaspiro[5.5]undecane scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents targeting a range of receptors and enzymes. The SAR studies summarized in this guide highlight the critical role of substituent modifications at various positions of the spirocyclic core in determining the potency, selectivity, and pharmacokinetic properties of these compounds. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and optimization of this promising class of molecules.

References

Validation

Evaluating the Drug-Likeness of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics often begins with the identification and optimization of promising chemical scaffolds. One such scaffold, the spirocyclic d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often begins with the identification and optimization of promising chemical scaffolds. One such scaffold, the spirocyclic diamine core, is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure that can offer improved metabolic stability and target specificity. This guide provides a comparative evaluation of the drug-likeness of a series of virtual derivatives of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate. By presenting in silico predictive data alongside detailed experimental protocols, this document serves as a practical resource for researchers aiming to assess the therapeutic potential of this and similar compound classes.

Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is a critical determinant of its potential for oral bioavailability and overall success as a therapeutic agent. To provide a comparative overview, a set of virtual derivatives of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate was generated by introducing common functional groups. Key physicochemical properties relevant to drug-likeness, including Molecular Weight (MW), calculated octanol-water partition coefficient (cLogP), Topological Polar Surface Area (TPSA), and the number of Hydrogen Bond Donors (HBD) and Acceptors (HBA), were predicted using computational models. These parameters are often evaluated against established guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally have no more than one violation of the following criteria: no more than 5 HBD, no more than 10 HBA, a MW under 500 daltons, and a LogP not greater than 5.[1][2]

The table below summarizes the predicted properties for the parent compound and its virtual derivatives.

Compound IDStructureMW ( g/mol )cLogPTPSA (Ų)HBDHBALipinski Violations
Parent Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate254.372.132.3130
Deriv-OH (with hydroxyl group)270.371.652.5240
Deriv-NH2 (with amino group)269.401.758.3240
Deriv-COOH (with carboxylic acid)284.351.569.6240
Deriv-F (with fluorine atom)272.362.232.3130

Note: The data presented in this table is based on in silico predictions and is intended for illustrative and comparative purposes. Experimental validation is required to confirm these properties.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are valuable for initial screening, experimental validation is crucial.[3][4] The following sections detail standard protocols for key assays used to determine the drug-like properties of novel chemical entities.

Determination of Octanol-Water Partition Coefficient (LogP/LogD)

The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences its absorption, distribution, and permeability across biological membranes. The shake-flask method is a widely accepted standard for LogP/LogD determination.[5][6]

Protocol: Shake-Flask Method for LogD at pH 7.4

  • Materials:

    • Test compound

    • 1-Octanol (pre-saturated with phosphate-buffered saline, PBS)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

    • Glass vials with screw caps

    • Vortex mixer

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

    • Add an equal volume of 1-octanol to the vial.

    • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Agitate the vial on a shaker at room temperature for a defined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to achieve a clean separation of the aqueous and octanol phases.

    • Carefully collect an aliquot from both the aqueous and octanol phases.

    • Determine the concentration of the test compound in each phase using a validated HPLC method.

    • Calculate the LogD value using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Aqueous Solubility Assessment

Aqueous solubility is a critical factor for drug absorption and bioavailability. Kinetic solubility assays are often employed in early drug discovery for high-throughput screening.[7][8]

Protocol: Kinetic Solubility Assay

  • Materials:

    • Test compound (as a DMSO stock solution, e.g., 10 mM)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for direct UV method)

    • Plate shaker

    • Plate reader (nephelometer or UV spectrophotometer)

  • Procedure:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound to the wells of a 96-well plate.

    • Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.

    • Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).

    • Analyze the plate using either a nephelometer to measure light scattering caused by precipitated compound or a UV spectrophotometer to measure the absorbance of the supernatant after filtration or centrifugation to determine the concentration of the dissolved compound.

    • The solubility is determined by comparing the measurement to a standard curve of the compound prepared in a solubilizing solution.

Metabolic Stability Evaluation

The metabolic stability of a compound provides an indication of its susceptibility to breakdown by drug-metabolizing enzymes, primarily in the liver. This is a key factor in determining a drug's half-life and oral bioavailability.[9][10]

Protocol: Liver Microsomal Stability Assay

  • Materials:

    • Test compound

    • Liver microsomes (human or other species)

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Incubator (37°C)

    • Acetonitrile (ice-cold, as a quenching solution)

    • Centrifuge

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer. Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound (at a final concentration typically between 1-10 µM) to the reaction mixture.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.[2]

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizing Key Processes in Drug Discovery

To further aid in the conceptualization of drug-likeness evaluation and its biological context, the following diagrams illustrate a typical workflow and a relevant signaling pathway.

Drug_Likeness_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_decision Decision & Optimization Compound_Library Compound Library Lipinski_Filter Lipinski's Rule of Five Filter Compound_Library->Lipinski_Filter ADME_Prediction ADME/Tox Prediction Lipinski_Filter->ADME_Prediction Solubility Aqueous Solubility Assay ADME_Prediction->Solubility LogP LogP/LogD Determination Solubility->LogP Metabolic_Stability Metabolic Stability Assay LogP->Metabolic_Stability Data_Analysis Data Analysis & Comparison Metabolic_Stability->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection SAR Structure-Activity Relationship (SAR) Optimization Data_Analysis->SAR SAR->ADME_Prediction

Caption: Workflow for evaluating the drug-likeness of chemical compounds.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates to Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The evaluation of drug-likeness is a multifaceted process that integrates computational predictions with robust experimental data. The spirocyclic scaffold of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate presents a promising starting point for the development of novel therapeutic agents. The provided in silico data for a virtual derivative series suggests that this scaffold can be readily modified to maintain favorable drug-like properties. By employing the detailed experimental protocols outlined in this guide, researchers can effectively assess the solubility, lipophilicity, and metabolic stability of their synthesized compounds. This systematic approach, combining predictive modeling with empirical testing, is essential for identifying and advancing lead candidates with a higher probability of success in the drug development pipeline.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate: A Procedural Guide

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and its associated waste materials.

Core Principle: Treat as Hazardous Waste

Hazard Classification and Safety Information

Based on data from analogous compounds, the following hazards should be assumed for tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Warning (Harmful if swallowed)H302
Skin Corrosion/Irritation Warning (Causes skin irritation)H315
Serious Eye Damage/Irritation Danger/Warning (Causes serious eye damage/irritation)H318/H319
Specific Target Organ Toxicity Warning (May cause respiratory irritation)H335

This data is extrapolated from structurally similar compounds and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and/or a face shield.

  • Lab Coat: A standard laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate is through a licensed and approved hazardous waste disposal facility.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or contaminated solid tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in a dedicated, clearly labeled, and sealable hazardous waste container. This includes contaminated items such as weighing papers, gloves, and bench protectors.

    • Liquid Waste: Solutions containing tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Empty Containers: "Empty" containers that previously held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

  • Waste Labeling:

    • All hazardous waste containers must be clearly labeled with the full chemical name: "tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate".

    • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste.

    • Provide them with an accurate description of the waste contents.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify your EHS department.

  • Containment:

    • For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.

  • Collection: Place the contained material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate.

DisposalWorkflow start Start: Have tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in labeled hazardous liquid waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store sealed waste container in designated area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for disposal store_waste->contact_ehs

Handling

Essential Safety and Operational Guidance for Handling Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Te...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Use
Hands Chemical Resistant GlovesNitrile, neoprene, or rubber gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately after handling.[1][2]
Eyes Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[2][3]
Body Laboratory CoatA flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[2]
Respiratory RespiratorUse a NIOSH-approved respirator if working in an area with inadequate ventilation or where dusts or aerosols may be generated.[2][4]
Feet Closed-toe ShoesShoes must fully cover the feet; open-toed shoes, sandals, or perforated shoes are not permitted.[2]
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate and prevent hazardous situations.

Procedure Guideline
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.[5]
Spill and Disposal Procedures

In the event of a spill or when disposing of the chemical, follow these established protocols to mitigate risks and protect the environment.

Procedure Guideline
Spill Response Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a designated, labeled container for disposal.[1] For liquid spills, absorb with an inert material and place in a suitable container.
Disposal Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][5] Do not allow the chemical to enter drains.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate in a laboratory setting.

A Preparation B Don Appropriate PPE A->B Step 1 C Work in Ventilated Area B->C Step 2 D Weigh/Measure Chemical C->D Step 3 E Perform Experiment D->E Step 4 F Decontaminate Work Area E->F Step 5 G Doff PPE F->G Step 6 H Dispose of Waste G->H Step 7

Figure 1. A step-by-step workflow for the safe handling of laboratory chemicals.

Logical Relationship of Safety Measures

The interplay between engineering controls, personal protective equipment, and administrative controls is crucial for a comprehensive safety program.

A Overall Safety B Engineering Controls (e.g., Fume Hood) A->B C Personal Protective Equipment (PPE) A->C D Administrative Controls (e.g., SOPs) A->D

Figure 2. The core components of a comprehensive laboratory safety strategy.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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